Org-24598
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C19H19F3NO3- |
|---|---|
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
2-[methyl-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]acetate |
InChI |
InChI=1S/C19H20F3NO3/c1-23(13-18(24)25)12-11-17(14-5-3-2-4-6-14)26-16-9-7-15(8-10-16)19(20,21)22/h2-10,17H,11-13H2,1H3,(H,24,25)/p-1/t17-/m1/s1 |
Clé InChI |
KZWQAWBTWNPFPW-QGZVFWFLSA-M |
Origine du produit |
United States |
Foundational & Exploratory
In-Depth Technical Guide to the Core Mechanism of Action of Org-24598
For Researchers, Scientists, and Drug Development Professionals
Abstract
Org-24598 is a potent and highly selective inhibitor of the glial glycine (B1666218) transporter 1 (GlyT1). By attenuating the reuptake of glycine from the synaptic cleft, this compound elevates extracellular glycine concentrations, thereby modulating the activity of both N-methyl-D-aspartate (NMDA) receptors and strychnine-sensitive glycine receptors (GlyRs). This dual action on key nodes of excitatory and inhibitory neurotransmission underlies its therapeutic potential in a range of central nervous system (CNS) disorders, including schizophrenia and alcohol use disorder. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, detailing its pharmacological profile, the signaling pathways it modulates, and the experimental methodologies used to characterize its activity.
Core Mechanism of Action: GlyT1 Inhibition
The primary molecular target of this compound is the glial glycine transporter 1 (GlyT1), specifically the GlyT1b isoform.[1][2] GlyT1 is a sodium and chloride-dependent transporter responsible for clearing glycine from the synaptic cleft, thereby regulating its availability to postsynaptic receptors.[3] this compound acts as a non-competitive inhibitor of GlyT1, binding to a site distinct from the glycine binding site and locking the transporter in a conformation that prevents glycine translocation.[4]
This inhibition of GlyT1 leads to a significant increase in synaptic glycine levels.[3] This elevation of the endogenous co-agonist has profound effects on two major classes of receptors in the CNS: NMDA receptors and strychnine-sensitive glycine receptors.
Pharmacological Profile
Potency and Selectivity
This compound is a high-affinity inhibitor of GlyT1b with a reported half-maximal inhibitory concentration (IC50) of 6.9 nM.[2][5] A key feature of this compound is its remarkable selectivity for GlyT1 over other neurotransmitter transporters and receptors. It displays negligible activity at the neuronal glycine transporter (GlyT2), as well as at adrenergic, dopaminergic, serotonergic, and GABAergic transporters and receptors, with a pIC50 value of less than 4 for these off-target sites.[2][5]
| Target | Parameter | Value | Reference |
| Glial Glycine Transporter 1b (GlyT1b) | IC50 | 6.9 nM | [2][5] |
| Glial Glycine Transporter 1 (GlyT1) | Kd | 16.8 ± 2.2 nM | [5] |
| Glycine Transporter 2 (GlyT2) | pIC50 | < 4 | [2][5] |
| Adrenoceptors | pIC50 | < 4 | [2][5] |
| Dopamine (B1211576) Receptors & Transporter | pIC50 | < 4 | [2][5] |
| 5-HT Receptors & Transporter | pIC50 | < 4 | [2][5] |
| GABA Transporters | pIC50 | < 4 | [2][5] |
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound in preclinical species, such as plasma half-life, bioavailability, Cmax, and Tmax, are not extensively reported in publicly available literature. However, the compound is known to be active in vivo, suggesting sufficient brain penetration to engage its CNS target.[2] The propensity for adverse effects of some GlyT1 inhibitors has been linked to their pharmacokinetic properties.[6]
Downstream Signaling Pathways
The elevation of synaptic glycine by this compound initiates a cascade of events through the modulation of two key receptor systems.
NMDA Receptor Modulation
Glycine is an obligatory co-agonist at the NMDA receptor, binding to the GluN1 subunit. For the NMDA receptor ion channel to open, both the glutamate (B1630785) binding site on the GluN2 subunit and the glycine binding site on the GluN1 subunit must be occupied. By increasing the availability of glycine, this compound enhances NMDA receptor activation in response to glutamate, leading to increased calcium influx and potentiation of synaptic plasticity mechanisms like long-term potentiation (LTP).[3] This is particularly relevant in conditions associated with NMDA receptor hypofunction, such as schizophrenia.[7][8] Studies have shown that this compound can normalize the up-regulation of GluN1 and GluN2B subunits observed in animal models of ethanol (B145695) withdrawal.[3][9]
Strychnine-Sensitive Glycine Receptor Modulation
In addition to its role at NMDA receptors, glycine is the primary agonist for inhibitory strychnine-sensitive glycine receptors (GlyRs). These are ligand-gated chloride channels that, upon activation, lead to hyperpolarization of the neuronal membrane and a reduction in neuronal firing. The effects of this compound on alcohol consumption are attenuated by the GlyR antagonist strychnine, indicating the involvement of this pathway.[3] A proposed mechanism involves the potentiation of GlyR activity on GABAergic interneurons in reward-related brain regions like the nucleus accumbens. This increased inhibition of GABAergic neurons leads to a disinhibition of dopaminergic neurons, resulting in increased dopamine release.[6]
Experimental Protocols
The characterization of this compound's mechanism of action has relied on a variety of in vitro and in vivo experimental techniques.
Radioligand Binding Assays
Radioligand binding assays are fundamental for determining the affinity and selectivity of a compound for its target.
Objective: To determine the binding affinity (Ki) of this compound for GlyT1.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells expressing the target transporter (e.g., CHO cells stably expressing human GlyT1) or from brain tissue (e.g., rat cortex).[1] Tissues or cells are homogenized in a cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in an appropriate assay buffer.[1]
-
Competitive Binding Assay: A fixed concentration of a radiolabeled ligand that binds to GlyT1 (e.g., [³H]-glycine or a radiolabeled high-affinity inhibitor) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.[1][10][11][12]
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. Unbound radioligand is washed away.[1][10][12]
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation.[1]
An alternative to radioligand binding is a mass spectrometry-based binding assay, where unlabeled this compound is used as a reporter ligand, and its displacement by test compounds is quantified by LC-MS/MS.[5][13]
In Vivo Microdialysis
In vivo microdialysis allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.
Objective: To measure the effect of this compound administration on extracellular glycine and dopamine levels in the nucleus accumbens.[14][15]
Methodology:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region (e.g., nucleus accumbens) of an anesthetized rat.
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a low flow rate.
-
Sample Collection: Small molecules from the extracellular fluid, including glycine and dopamine, diffuse across the semipermeable membrane of the probe and into the aCSF. The resulting dialysate is collected at regular intervals.
-
Drug Administration: After a baseline collection period, this compound is administered (e.g., intraperitoneally).
-
Analysis: The concentrations of glycine and dopamine in the dialysate samples are quantified using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.
-
Data Analysis: Changes in neurotransmitter levels are expressed as a percentage of the baseline concentrations.
Conclusion
This compound is a highly potent and selective GlyT1 inhibitor that represents a targeted approach to modulating glutamatergic and glycinergic neurotransmission. Its core mechanism of action, the elevation of synaptic glycine, leads to the enhancement of NMDA receptor function and the potentiation of inhibitory glycine receptor activity. This dual mechanism provides a strong rationale for its investigation in CNS disorders characterized by imbalances in these systems. The experimental methodologies outlined in this guide provide a framework for the continued investigation of this compound and other GlyT1 inhibitors, facilitating a deeper understanding of their therapeutic potential and informing future drug development efforts.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Org24598, a Selective Glycine Transporter 1 (GlyT1) Inhibitor, Reverses Object Recognition and Spatial Memory Impairments Following Binge-like Ethanol Exposure in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MS binding assays for GlyT1 based on Org24598 as nonlabelled reporter ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of glycine transporter 1: The yellow brick road to new schizophrenia therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of astrocytic glycine transporter-1: friend or foe for ameliorating NMDA receptor hypofunction? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Org24598, a Selective Glycine Transporter 1 (GlyT1) Inhibitor, Reverses Object Recognition and Spatial Memory Impairments Following Binge-like Ethanol Exposure in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. revvity.com [revvity.com]
- 13. Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. gup.ub.gu.se [gup.ub.gu.se]
- 15. The GlyT1-inhibitor Org 24598 facilitates the alcohol deprivation abolishing and dopamine elevating effects of bupropion + varenicline in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Org-24598 on Synaptic Plasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of Org-24598, a selective inhibitor of the glial glycine (B1666218) transporter 1 (GlyT1). By increasing extracellular glycine concentrations, this compound acts as a potent modulator of N-methyl-D-aspartate (NMDA) receptor function, thereby significantly influencing synaptic plasticity. This document collates quantitative data from key studies, presents detailed experimental protocols for the methodologies cited, and provides visual representations of the underlying signaling pathways and experimental workflows. The information is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development investigating the therapeutic potential of GlyT1 inhibitors.
Introduction
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning, memory, and other higher-order cognitive functions. The NMDA receptor, a key player in synaptic plasticity, requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine, for its activation. The concentration of glycine in the synaptic cleft is tightly regulated by glycine transporters, with GlyT1, located on glial cells, being a primary regulator in many brain regions.
This compound is a potent and selective inhibitor of GlyT1.[1] Its mechanism of action involves blocking the reuptake of glycine from the synapse, leading to an elevation of extracellular glycine levels.[2] This enhancement of glycine availability potentiates NMDA receptor activity, making this compound a valuable tool for studying the role of the NMDA receptor glycine site in synaptic plasticity and a potential therapeutic agent for conditions associated with NMDA receptor hypofunction.[2] This guide will explore the multifaceted impact of this compound on both excitatory and inhibitory synaptic transmission and its consequences for synaptic plasticity.
Core Mechanism of Action
The primary molecular target of this compound is the glial glycine transporter 1 (GlyT1). By inhibiting this transporter, this compound effectively increases the concentration of glycine in the synaptic cleft. This elevated synaptic glycine acts as a co-agonist at the strychnine-insensitive glycine binding site on the GluN1 subunit of the NMDA receptor. The increased availability of the co-agonist enhances the probability of NMDA receptor channel opening upon glutamate binding, leading to a greater influx of Ca²⁺ into the postsynaptic neuron. This cascade of events is central to the induction of various forms of synaptic plasticity, including long-term potentiation (LTP).
References
Investigating the Neuroprotective Effects of Org-24598: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the neuroprotective effects of Org-24598, a potent and selective inhibitor of the glial glycine (B1666218) transporter 1 (GlyT1). The information presented herein is curated from preclinical research to serve as a comprehensive resource for professionals in the fields of neuroscience and drug development. This document details the mechanism of action, quantitative efficacy data, and detailed experimental protocols related to the investigation of this compound's neuroprotective properties.
Introduction
This compound is a selective GlyT1 inhibitor that has demonstrated significant potential in modulating N-methyl-D-aspartate (NMDA) receptor activity.[1] By blocking the reuptake of glycine, an essential co-agonist of the NMDA receptor, this compound elevates synaptic glycine levels, thereby enhancing NMDA receptor-mediated neurotransmission.[1] This mechanism is of particular interest for its potential neuroprotective effects in conditions associated with glutamate (B1630785) excitotoxicity and NMDA receptor hypofunction. The primary focus of preclinical research has been on its ability to ameliorate cognitive deficits arising from ethanol (B145695) withdrawal, suggesting a neuroprotective strategy against glutamate-induced neurotoxicity.[1]
Mechanism of Action
The neuroprotective effects of this compound are primarily attributed to its potent and selective inhibition of the glial glycine transporter GlyT1b.[2] This inhibition leads to an increase in the concentration of glycine in the synaptic cleft. As glycine is an obligatory co-agonist for the NMDA receptor, its increased availability potentiates NMDA receptor function in the presence of glutamate.
In pathological states such as ethanol withdrawal, there is an upregulation of NMDA receptor subunits, leading to an increased susceptibility to glutamate-induced excitotoxicity.[1] this compound has been shown to normalize the expression of these upregulated NMDA receptor subunits, specifically GluN1 and GluN2B, in the hippocampus and perirhinal cortex.[1] This modulation of NMDA receptor expression and function is thought to be the core of its neuroprotective and pro-cognitive effects.
Quantitative Data
The following tables summarize the key quantitative data regarding the in vitro and in vivo efficacy of this compound.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Value | Species | Assay | Reference |
| IC₅₀ (GlyT1b) | 6.9 nM | Rat | Glycine Uptake Assay | [2] |
| Kᵢ | 16.9 nM | Rat | [³H]CHIBA-3007 Binding |
Table 2: In Vivo Neuroprotective Efficacy of this compound in an Ethanol Withdrawal Model
| Animal Model | Behavioral Assay | Doses (mg/kg, i.p.) | Key Findings | Reference |
| Male Wistar rats with binge-like ethanol administration | Novel Object Recognition (NOR) | 0.1, 0.3, 0.6 | Reversed ethanol withdrawal-induced deficits in short-term and long-term recognition memory.[1] | [1] |
| Male Wistar rats with binge-like ethanol administration | Barnes Maze (BM) | 0.3 | Improved spatial memory flexibility during the reversal learning phase.[1] | [1] |
Table 3: Effects of this compound on NMDA Receptor Subunit Expression in Ethanol-Withdrawing Rats
| Brain Region | Protein Subunit | Effect of Ethanol Withdrawal | Effect of this compound (0.1, 0.3, 0.6 mg/kg) | Reference |
| Perirhinal Cortex | GluN1 | Upregulation | Normalization of expression | [1] |
| Hippocampus | GluN1 | Upregulation | Normalization of expression | [1] |
| Perirhinal Cortex | GluN2B | Upregulation | Normalization of expression | [1] |
| Hippocampus | GluN2B | Upregulation | Normalization of expression | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway of this compound and a typical experimental workflow for its evaluation.
Caption: Signaling pathway of this compound's neuroprotective action.
Caption: Experimental workflow for evaluating this compound.
Experimental Protocols
Animal Model: Ethanol Withdrawal-Induced Cognitive Deficits
-
Subjects: Male Wistar rats are used.
-
Procedure: Binge-like ethanol administration is induced by intragastric gavage of ethanol (5 g/kg) once daily for 5 consecutive days. Control animals receive saline. Following the administration period, animals are subjected to a 10 to 13-day withdrawal period before behavioral testing.[1]
Novel Object Recognition (NOR) Test
-
Apparatus: A circular open-field arena (e.g., 80 cm in diameter with 40 cm high walls) made of a non-porous material. A variety of objects that are different in shape, color, and texture, but similar in size, are used.
-
Habituation: On the first day, each rat is allowed to freely explore the empty arena for 10 minutes.
-
Familiarization Phase (T1): On the second day (Day 10 of withdrawal), two identical objects are placed in the arena. The rat is placed in the arena and allowed to explore for a set period (e.g., 5 minutes).
-
Test Phase (T2): After a retention interval (e.g., 4 or 24 hours), one of the familiar objects is replaced with a novel object. The rat is returned to the arena and allowed to explore for a set period (e.g., 5 minutes).
-
Data Analysis: The time spent exploring each object is recorded. Exploration is defined as the nose of the rat being in contact with or directed toward the object at a distance of ≤ 2 cm. The discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). This compound is administered 30 minutes before the familiarization phase.[1]
Barnes Maze (BM) Test
-
Apparatus: A circular platform (e.g., 122 cm in diameter) with a number of equally spaced holes (e.g., 18) around the perimeter. An escape box is located under one of the holes. Visual cues are placed around the maze.
-
Habituation: Rats are placed on the maze for 1-2 minutes to acclimate.
-
Acquisition Training: Rats are trained over several days to find the escape box. Each trial starts with the rat in the center of the maze under an opaque cylinder for 10-15 seconds. The cylinder is then lifted, and the rat is allowed to explore the maze to find the escape box. A trial ends when the rat enters the escape box or after a set time (e.g., 3 minutes). If the rat fails to find the escape box, it is gently guided to it.
-
Reversal Learning: After the initial acquisition, the location of the escape box is changed. The rats are then tested for their ability to learn the new location over several days (e.g., Days 11-13 of withdrawal).
-
Data Analysis: The primary latency (time to first poke in the correct hole) and the number of primary errors (pokes in incorrect holes before the first poke in the correct hole) are recorded. This compound is administered 30 minutes before each daily session of the reversal learning phase.[1]
Western Blotting for NMDA Receptor Subunits
-
Tissue Preparation: The hippocampus and perirhinal cortex are dissected and homogenized in ice-cold lysis buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated with a primary antibody against the target protein (e.g., anti-GluN2B) overnight at 4°C.
-
The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The membrane is washed again, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: The intensity of the bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin).
ELISA for NMDA Receptor Subunits
-
Procedure: The expression of the GluN1 subunit can be quantified using a commercially available ELISA kit (e.g., Rat Glutamate [NMDA] receptor subunit zeta-1 ELISA Kit from Bioassay Technology Laboratory, Shanghai, China) following the manufacturer's instructions.[1]
-
General Principle: Tissue homogenates are added to microplate wells pre-coated with a capture antibody specific for GluN1. A biotin-conjugated detection antibody is then added, followed by an HRP-conjugated streptavidin. The addition of a substrate solution results in a color change that is proportional to the amount of GluN1 present. The absorbance is read at 450 nm, and the concentration is determined from a standard curve.[1]
Pharmacokinetics and Safety
Detailed pharmacokinetic data for this compound, including its absorption, distribution, metabolism, excretion (ADME), and half-life, are not extensively available in the public domain. This represents a significant consideration for further drug development.
Regarding safety, one study in Wistar rats indicated that repeated administration of doses up to 16 mg/kg did not produce adverse effects that would necessitate a dose reduction. However, it is important to note that some GlyT1 inhibitors have been associated with motor deficiencies in rodents, which is thought to be related to the high density of glycine receptors in the spinal cord and brainstem of these species.
Future Directions and Conclusion
The preclinical data for this compound strongly suggest a neuroprotective and pro-cognitive profile, particularly in the context of ethanol withdrawal-induced neurotoxicity and cognitive impairment. The mechanism of action, centered on the potentiation of NMDA receptor function through GlyT1 inhibition, is well-supported.
While direct evidence for the efficacy of this compound in other neurodegenerative models such as stroke, Alzheimer's disease, or Parkinson's disease is currently lacking, studies with other GlyT1 inhibitors have shown promise in these areas. This suggests a potential class effect and warrants further investigation of this compound in a broader range of neurodegenerative conditions. To date, no major clinical trials have been conducted to evaluate the neuroprotective effects of this compound in humans.
References
An In-depth Technical Guide on Org-24598's Role in Modulating Glutamatergic Neurotransmission
For Researchers, Scientists, and Drug Development Professionals
Abstract
Org-24598 is a potent and selective inhibitor of the glycine (B1666218) transporter 1 (GlyT1), a key protein responsible for the reuptake of glycine from the synaptic cleft. By blocking GlyT1, this compound effectively increases the extrasynaptic concentration of glycine, which acts as a mandatory co-agonist at the N-methyl-D-aspartate (NMDA) receptor. This modulation of the glutamatergic system, specifically through the enhancement of NMDA receptor function, has positioned this compound as a compound of significant interest for the therapeutic intervention in central nervous system (CNS) disorders characterized by glutamatergic hypofunction, such as schizophrenia. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.
Introduction
The glutamatergic system is the primary excitatory neurotransmitter system in the CNS and plays a critical role in synaptic plasticity, learning, and memory. The NMDA receptor, a subtype of ionotropic glutamate (B1630785) receptors, is a crucial component of this system. Its activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine. The concentration of these co-agonists in the synaptic cleft is tightly regulated by transporters, including GlyT1.
Dysfunction of the NMDA receptor has been implicated in the pathophysiology of several neurological and psychiatric disorders, most notably schizophrenia, where a hypofunctional state of the NMDA receptor is a leading hypothesis for the cognitive and negative symptoms of the disease.[1][2] Consequently, strategies aimed at enhancing NMDA receptor function have emerged as a promising therapeutic avenue.
This compound represents a targeted approach to potentiate NMDA receptor activity by inhibiting GlyT1. This guide delves into the core pharmacology of this compound, its effects on glutamatergic neurotransmission, and the experimental methodologies used to elucidate its mechanism of action.
Mechanism of Action of this compound
The primary mechanism of action of this compound is the selective inhibition of the glycine transporter 1 (GlyT1).[3] GlyT1 is predominantly located on glial cells surrounding synapses and is responsible for clearing glycine from the extracellular space. By inhibiting this transporter, this compound leads to an elevation of glycine levels in the synaptic environment.[4] This increased availability of glycine enhances the probability of its binding to the glycine modulatory site on the GluN1 subunit of the NMDA receptor.[5] For the NMDA receptor to be activated, both the glutamate binding site on the GluN2 subunit and the glycine binding site on the GluN1 subunit must be occupied. Therefore, by increasing the concentration of the co-agonist, this compound facilitates the opening of the NMDA receptor ion channel in the presence of glutamate, leading to an influx of Ca²⁺ and subsequent downstream signaling cascades.[5]
dot
References
- 1. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Discovery and SAR of org 24598-a selective glycine uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The glycine reuptake inhibitor Org24598 and acamprosate reduce ethanol intake in the rat; tolerance development to acamprosate but not to Org24598 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Org24598, a Selective Glycine Transporter 1 (GlyT1) Inhibitor, Reverses Object Recognition and Spatial Memory Impairments Following Binge-like Ethanol Exposure in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity Profile of Org-24598: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Org-24598 is a potent and highly selective inhibitor of the glial glycine (B1666218) transporter 1 (GlyT1), a key regulator of glycine concentrations in the synaptic cleft. By blocking the reuptake of glycine, this compound elevates extracellular glycine levels, thereby potentiating the function of N-methyl-D-aspartate (NMDA) receptors, where glycine acts as an essential co-agonist. This mechanism of action has positioned this compound and similar GlyT1 inhibitors as promising therapeutic agents for neurological and psychiatric disorders characterized by NMDA receptor hypofunction, such as schizophrenia. This technical guide provides an in-depth overview of the selectivity profile of this compound, detailed experimental protocols for its characterization, and a visualization of its primary signaling pathway.
Data Presentation: Selectivity and Potency of this compound
The selectivity of a pharmacological agent is paramount to its therapeutic potential and safety profile. This compound has been characterized as a potent inhibitor of GlyT1b with negligible activity at a range of other central nervous system targets.[1]
| Target | Parameter | Value | Species/System | Reference |
| GlyT1b | IC₅₀ | 6.9 nM | Glial | [1] |
| GlyT2 | pIC₅₀ | < 4 | - | [1] |
| Adrenoceptors | pIC₅₀ | < 4 | - | [1] |
| Dopamine Receptors | pIC₅₀ | < 4 | - | [1] |
| 5-HT Receptors | pIC₅₀ | < 4 | - | [1] |
| Noradrenaline Transporter (NET) | pIC₅₀ | < 4 | - | [1] |
| Dopamine Transporter (DAT) | pIC₅₀ | < 4 | - | [1] |
| Serotonin Transporter (SERT) | pIC₅₀ | < 4 | - | [1] |
| GABA Transporters | pIC₅₀ | < 4 | - | [1] |
Note: A pIC₅₀ < 4 corresponds to an IC₅₀ > 100 µM, indicating a lack of significant activity at these off-target sites.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the selectivity and functional activity of this compound.
[³H]Glycine Uptake Assay in CHO Cells Stably Expressing Human GlyT1
This functional assay measures the ability of a compound to inhibit the uptake of radiolabeled glycine into cells expressing the GlyT1 transporter.
a. Cell Preparation:
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human GlyT1a (CHO-K1/hGlyT1a).
-
Culture: Cells are cultured in F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and a selection antibiotic.
-
Plating: Seed cells in a 96-well or 384-well plate at a density that ensures a confluent monolayer on the day of the assay and incubate overnight at 37°C in a humidified 5% CO₂ incubator.[2][3]
b. Assay Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and reference compounds in Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4). The final DMSO concentration should be kept below 1%.
-
Cell Washing: Gently wash the cell monolayer twice with pre-warmed KRH buffer.
-
Pre-incubation: Add the compound dilutions to the respective wells and pre-incubate for 15-30 minutes at room temperature.
-
Initiation of Uptake: Add KRH buffer containing a mixture of [³H]glycine and unlabeled glycine to all wells to initiate the uptake. The final glycine concentration should be close to its Kₘ value (e.g., 30 µM).
-
Incubation: Incubate the plate at room temperature for a predetermined time within the linear range of glycine uptake (e.g., 15-20 minutes).[2]
-
Termination of Uptake: Rapidly terminate the assay by washing the cells three times with ice-cold KRH buffer.[2]
-
Cell Lysis: Add a suitable lysis buffer (e.g., 0.1 M NaOH) to each well.
-
Quantification: Transfer the cell lysate to a scintillation plate, add scintillation fluid, and measure the radioactivity using a microplate scintillation counter.
c. Data Analysis:
-
Calculate specific uptake by subtracting the non-specific uptake from the total uptake.
-
Determine the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Kᵢ) of a compound for a specific transporter by measuring its ability to displace a radiolabeled ligand.
a. Membrane Preparation:
-
Source: Use cell membranes from CHO or HEK293 cells stably expressing human GlyT1, or from brain tissue.
-
Homogenization: Homogenize cells or tissue in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, with protease inhibitors).
-
Centrifugation: Perform differential centrifugation to isolate the membrane fraction.
-
Resuspension: Resuspend the final membrane pellet in the assay buffer.
-
Protein Quantification: Determine the protein concentration using a standard method such as the BCA assay.
b. Assay Procedure:
-
Assay Buffer: A typical assay buffer is 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, pH 7.4.
-
Reaction Mixture: In a 96-well plate, combine:
-
The membrane preparation (e.g., 10-50 µg of protein).
-
A fixed concentration of a suitable radioligand (e.g., [³H]-(R)-NPTS) at or below its Kₔ.
-
Varying concentrations of the unlabeled test compound (this compound).
-
For determining non-specific binding, use a high concentration of a known displacer.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to allow the binding to reach equilibrium.[3]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.
c. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve and determine the IC₅₀ value.
-
Calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Signaling Pathway
The primary mechanism of action of this compound is the potentiation of NMDA receptor signaling through the inhibition of glycine reuptake by GlyT1, which is predominantly expressed on glial cells surrounding the synapse.
Description of the Signaling Pathway:
-
In the glutamatergic synapse, glutamate is released from the presynaptic neuron.
-
Glycine is also present in the synaptic cleft, and its concentration is regulated by GlyT1 on adjacent glial cells, which actively reuptakes glycine from the synapse.
-
For the NMDA receptor on the postsynaptic neuron to be activated, it requires the binding of both glutamate and a co-agonist, which is typically glycine.
-
This compound selectively inhibits GlyT1.
-
This inhibition of reuptake leads to an increase in the concentration of glycine in the synaptic cleft.
-
The elevated glycine levels enhance the co-agonist binding to the NMDA receptor, thereby potentiating its activation by glutamate.
-
Potentiated NMDA receptor activation leads to increased calcium influx into the postsynaptic neuron.
-
The rise in intracellular calcium triggers a cascade of downstream signaling events, including the activation of kinases like ERK1/2, which are involved in synaptic plasticity and other cellular responses.[5][6]
Conclusion
This compound is a highly potent and selective inhibitor of the glycine transporter GlyT1b. Its selectivity profile, characterized by a significant separation between its on-target potency and off-target activities, underscores its value as a pharmacological tool and a potential therapeutic candidate. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other GlyT1 inhibitors. A thorough understanding of its mechanism of action, centered on the potentiation of NMDA receptor function, is crucial for exploring its full therapeutic potential in treating CNS disorders.
References
- 1. rndsystems.com [rndsystems.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Glycine Potentiates AMPA Receptor Function through Metabotropic Activation of GluN2A-Containing NMDA Receptors [frontiersin.org]
- 6. Glycine Potentiates AMPA Receptor Function through Metabotropic Activation of GluN2A-Containing NMDA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The GlyT1 Inhibitor Org-24598: A Technical Guide to its Impact on Long-Term Potentiation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the glycine (B1666218) transporter 1 (GlyT1) inhibitor, Org-24598, and its role in modulating synaptic plasticity, specifically long-term potentiation (LTP). While direct quantitative electrophysiological data on this compound's effect on LTP remains to be published in peer-reviewed literature, this document synthesizes the established mechanism of action for GlyT1 inhibitors, detailed experimental protocols for assessing their impact on LTP, and representative quantitative data from studies on other selective GlyT1 inhibitors. This guide serves as a comprehensive resource for researchers designing experiments to investigate the therapeutic potential of this compound and similar compounds in disorders associated with N-methyl-D-aspartate (NMDA) receptor hypofunction.
Introduction: The Role of GlyT1 Inhibition in Synaptic Plasticity
Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity and is widely considered a key cellular mechanism underlying learning and memory.[1] The induction of LTP at many excitatory synapses, particularly in the hippocampus, is critically dependent on the activation of the N-methyl-D-aspartate (NMDA) receptor.[2] The NMDA receptor is unique in that it requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine, for its activation.
The glycine transporter 1 (GlyT1) is a key protein responsible for the reuptake of glycine from the synaptic cleft, thereby regulating the concentration of glycine available to bind to NMDA receptors.[3] By inhibiting GlyT1, compounds like this compound increase the extracellular glycine concentration, leading to enhanced NMDA receptor function.[4] This potentiation of NMDA receptor activity is hypothesized to facilitate the induction and maintenance of LTP.[5][6]
This compound is a potent and selective inhibitor of GlyT1.[7] Studies have shown that various GlyT1 inhibitors can counteract impairments in LTP, suggesting a pro-cognitive and neuroplasticity-enhancing profile.[6] This guide will delve into the technical aspects of how this compound is expected to influence LTP, providing the necessary protocols and data frameworks for its investigation.
Mechanism of Action: this compound and NMDA Receptor-Dependent LTP
The primary mechanism by which this compound is proposed to affect LTP is through the allosteric modulation of the NMDA receptor. By blocking the reuptake of glycine via GlyT1, this compound effectively increases the concentration of this co-agonist in the synaptic cleft. This leads to a greater occupancy of the glycine-binding site on the GluN1 subunit of the NMDA receptor. With the co-agonist site more frequently occupied, the probability of NMDA receptor channel opening upon glutamate binding and postsynaptic depolarization is increased. This enhanced calcium influx through the NMDA receptor is a critical trigger for the downstream signaling cascades that lead to the expression of LTP.
Quantitative Data on GlyT1 Inhibitors and LTP
While specific quantitative data for this compound's effect on LTP from published electrophysiology studies are not currently available, data from other selective GlyT1 inhibitors provide a strong indication of the expected effects. The following tables summarize findings for compounds such as CP-802,079 and Sarcosine, which, like this compound, enhance NMDA receptor function by increasing synaptic glycine levels.
Table 1: Effect of GlyT1 Inhibitors on NMDA Receptor-Mediated Currents and LTP in Hippocampal CA1 Region
| Compound | Concentration | Effect on NMDA Receptor Current | LTP Enhancement (above baseline) | Reference |
| CP-802,079 | 25 nM | Significant Increase | 195 ± 32% | [5] |
| Sarcosine | 750 µM | Significant Increase | 213 ± 20% | [5] |
Table 2: Dose-Dependent Effects of GlyT1 Blockade on Synaptic Plasticity
| Compound | Concentration / Application Time | Effect on Synaptic Plasticity | Reference |
| Sarcosine | 2.0 mM (10 min) | LTP induction | |
| Sarcosine | 5.0 mM (10 min) | LTD induction | |
| Sarcosine | 2.0 mM (30 min) | LTD induction | |
| CP-802,079 (higher conc.) | Not specified | Reduced NMDA currents, no LTP increase | [2] |
| Glycine (higher conc.) | Not specified | Reduced NMDA currents, no LTP increase | [2] |
Note: The data presented in these tables are for GlyT1 inhibitors other than this compound and should be considered as representative of the compound class.
Detailed Experimental Protocols
The following is a detailed protocol for assessing the effect of this compound on LTP in acute hippocampal slices, based on standard methodologies used for other GlyT1 inhibitors.[5]
Acute Hippocampal Slice Preparation
-
Anesthesia and Decapitation: Anesthetize a young adult rodent (e.g., Sprague-Dawley rat or C57BL/6 mouse) with an appropriate anesthetic (e.g., isoflurane, ketamine/xylazine cocktail) according to approved institutional animal care and use committee protocols. Once deeply anesthetized, perform decapitation.
-
Brain Extraction: Rapidly dissect the brain and place it in ice-cold, oxygenated cutting solution. A typical cutting solution contains (in mM): 212.7 sucrose, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 3 MgCl2, and 1 CaCl2, saturated with 95% O2 / 5% CO2.
-
Slicing: Mount the brain on a vibratome stage and cut 300-400 µm thick transverse hippocampal slices.
-
Slice Recovery: Transfer the slices to an incubation chamber containing oxygenated artificial cerebrospinal fluid (aCSF) at 32-34°C for at least 30 minutes. The aCSF typically contains (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 1.3 MgCl2, and 2.5 CaCl2, saturated with 95% O2 / 5% CO2. Subsequently, allow the slices to equilibrate at room temperature for at least 1 hour before recording.
Electrophysiological Recording of LTP
-
Recording Setup: Transfer a single slice to the recording chamber and continuously perfuse with oxygenated aCSF at a flow rate of 2-3 ml/min at 30-32°C.
-
Electrode Placement: Place a bipolar stimulating electrode (e.g., tungsten) in the Schaffer collateral pathway to elicit synaptic responses in the CA1 region. Place a recording glass microelectrode (filled with aCSF, 1-5 MΩ resistance) in the stratum radiatum of the CA1 area to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: Deliver single baseline stimuli every 30 seconds at an intensity that elicits an fEPSP amplitude that is 30-40% of the maximum response. Record a stable baseline for at least 20-30 minutes.
-
Drug Application: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the final desired concentration in aCSF. Bath-apply this compound at the desired concentration. Continue recording for at least 20-30 minutes in the presence of the inhibitor to observe any effects on baseline synaptic transmission.
-
LTP Induction: Apply a high-frequency stimulation (HFS) protocol to induce LTP. A common protocol is theta-burst stimulation (TBS), consisting of several trains of high-frequency bursts (e.g., 4 pulses at 100 Hz) delivered at a lower frequency (e.g., 5 Hz).
-
Post-HFS Recording: Continue recording fEPSPs for at least 60 minutes after HFS to assess the magnitude and stability of LTP.
Data Analysis
-
fEPSP Slope Measurement: Measure the initial slope of the fEPSP for each recorded response.
-
Normalization: Normalize the fEPSP slope to the average baseline value recorded before drug application and HFS.
-
Quantification of LTP: Express the magnitude of LTP as the percentage increase in the fEPSP slope during the last 10 minutes of the recording period compared to the baseline.
-
Statistical Analysis: Compare the magnitude of LTP between control slices (vehicle-treated) and slices treated with this compound using appropriate statistical tests (e.g., Student's t-test or ANOVA).
Conclusion
This compound, as a selective GlyT1 inhibitor, holds significant promise for modulating synaptic plasticity through the enhancement of NMDA receptor function. While direct electrophysiological evidence of its effect on LTP is still forthcoming, the established mechanism of action and data from related compounds strongly suggest a facilitatory role. The experimental protocols and data frameworks provided in this technical guide offer a solid foundation for researchers to rigorously investigate the impact of this compound on LTP and to further elucidate its potential as a therapeutic agent for CNS disorders characterized by impaired synaptic plasticity. Future studies should aim to provide direct quantitative analysis of this compound's effects on fEPSP slope potentiation and to explore its interaction with different LTP induction protocols.
References
- 1. scilit.com [scilit.com]
- 2. researchgate.net [researchgate.net]
- 3. Reduced glycine transporter type 1 expression leads to major changes in glutamatergic neurotransmission of CA1 hippocampal neurones in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Org24598, a Selective Glycine Transporter 1 (GlyT1) Inhibitor, Reverses Object Recognition and Spatial Memory Impairments Following Binge-like Ethanol Exposure in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycine transporter (GlyT1) inhibitors with reduced residence time increase prepulse inhibition without inducing hyperlocomotion in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of glycine receptors in glycine-induced LTD in hippocampal CA1 pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of Org-24598 in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended in vivo dosage and administration of Org-24598, a selective Glycine (B1666218) Transporter 1 (GlyT1) inhibitor, for experimental use in rats. The protocols are based on findings from peer-reviewed research and are intended to assist in the design and execution of studies investigating the effects of this compound on the central nervous system.
Introduction
This compound is a potent and selective inhibitor of the glial glycine transporter GlyT1b, with an IC50 of 6.9 nM.[1] By blocking GlyT1, this compound increases synaptic glycine levels.[2] This enhancement of glycinergic neurotransmission modulates the activity of N-methyl-D-aspartate (NMDA) receptors, where glycine acts as a co-agonist, and strychnine-sensitive glycine receptors.[2][3][4] This mechanism of action makes this compound a valuable tool for investigating cognitive function, alcohol dependence, and other neurological processes.
Quantitative Data Summary
The effective in vivo dosage of this compound in rats can vary depending on the experimental model and the specific behavioral or physiological endpoint being measured. The following table summarizes dosages and their effects as reported in the literature.
| Dosage (mg/kg, i.p.) | Rat Strain | Experimental Model | Key Findings | Reference |
| 0.1, 0.3, 0.6 | Wistar | Binge-like ethanol (B145695) withdrawal-induced memory impairment | Ameliorated recognition and spatial memory deficits. Normalized the expression of NMDA receptor subunits GluN1 and GluN2B in the perirhinal cortex and hippocampus. | [2][3][4] |
| 6, 9 | Wistar | Alcohol deprivation effect | In combination with varenicline (B1221332) and bupropion (B1668061), it significantly abolished the alcohol deprivation effect. On its own, it raised accumbal glycine levels. | [5][6][7] |
| Not Specified | Wistar | Alcohol consumption (two-bottle, free-choice) | Profoundly reduced ethanol intake, an effect that was sustained over time. | [8][9] |
Experimental Protocols
Materials
-
This compound (Tocris, R&D Systems, or equivalent)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile 0.9% saline or Phosphate-Buffered Saline (PBS)
-
Sterile syringes and needles (e.g., 25-gauge)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes
Preparation of this compound Solution
This compound is soluble in DMSO.[1] For in vivo administration, it is typically prepared as a stock solution in DMSO and then diluted with a sterile vehicle to the final desired concentration.
Protocol:
-
Stock Solution Preparation:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Prepare a 100 mM stock solution of this compound in DMSO.[1] For example, to prepare 1 ml of a 100 mM stock, dissolve 36.74 mg of this compound (MW: 367.36 g/mol ) in 1 ml of DMSO.
-
Vortex thoroughly to ensure complete dissolution. The stock solution can be stored at -20°C for future use.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw the stock solution at room temperature.
-
Dilute the stock solution with sterile 0.9% saline or PBS to the final desired concentration.
-
For example, to prepare a 1 mg/ml working solution, dilute the 100 mM (36.74 mg/ml) stock solution accordingly.
-
One study specifies dissolving this compound in saline with 0.1% DMSO.[2] To achieve this, the volume of the DMSO stock solution should be 0.1% of the final volume of the working solution.
-
Vortex the working solution thoroughly. If precipitation is observed, gentle warming or brief sonication may be used to aid dissolution.
-
Ensure the final injection volume is appropriate for the rat's body weight (e.g., 1-2 ml/kg).
-
Administration to Rats
Protocol:
-
Animal Handling:
-
Handle the rats gently to minimize stress.
-
Weigh each rat accurately on the day of the experiment to calculate the precise injection volume.
-
-
Intraperitoneal (i.p.) Injection:
-
Use a sterile syringe with an appropriate needle size (e.g., 25-gauge).
-
Gently restrain the rat, exposing the lower abdominal quadrants.
-
Insert the needle at a shallow angle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Administer the prepared this compound solution.
-
Withdraw the needle and return the rat to its home cage.
-
Monitor the animal for any adverse reactions.
-
-
Timing of Administration:
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound
The following diagram illustrates the proposed signaling pathway of this compound.
Caption: Proposed signaling pathway of this compound.
Experimental Workflow
The following diagram outlines a typical experimental workflow for an in vivo study with this compound in rats.
Caption: General experimental workflow for this compound studies in rats.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Org24598, a Selective Glycine Transporter 1 (GlyT1) Inhibitor, Reverses Object Recognition and Spatial Memory Impairments Following Binge-like Ethanol Exposure in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Org24598, a Selective Glycine Transporter 1 (GlyT1) Inhibitor, Reverses Object Recognition and Spatial Memory Impairments Following Binge-like Ethanol Exposure in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Org24598, a Selective Glycine Transporter 1 (GlyT1) Inhibitor, Reverses Object Recognition and Spatial Memory Impairments Following Binge-like Ethanol Exposure in Rats | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. The GlyT1-inhibitor Org 24598 facilitates the alcohol deprivation abolishing and dopamine elevating effects of bupropion + varenicline in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The glycine reuptake inhibitor Org24598 and acamprosate reduce ethanol intake in the rat; tolerance development to acamprosate but not to Org24598 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Standard Experimental Protocol for Org-24598 Administration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Org-24598 is a potent and selective inhibitor of the glial glycine (B1666218) transporter 1 (GlyT1b), with an IC50 of 6.9 nM. By blocking the reuptake of glycine from the synaptic cleft, this compound effectively increases the concentration of this neurotransmitter. This enhanced glycinergic signaling plays a crucial role in modulating N-methyl-D-aspartate (NMDA) receptor function, as glycine acts as a co-agonist at these receptors.[1][2][3] This document provides detailed application notes and standardized protocols for the experimental administration of this compound in both in vitro and in vivo research settings.
Physicochemical Properties and Storage
A summary of the key physicochemical properties of this compound is presented in the table below. Adherence to proper storage and handling guidelines is critical to maintain the compound's integrity and experimental reproducibility.
| Property | Value | Source |
| Molecular Weight | 367.36 | |
| Formula | C19H20F3NO3 | |
| Purity | ≥98% | |
| Solubility | Soluble to 100 mM in DMSO. Soluble in H2O at >2 mg/mL. | |
| Storage | Store at +4°C. | |
| CAS Number | 372198-97-5 |
Mechanism of Action and Signaling Pathway
This compound's primary mechanism of action is the selective inhibition of GlyT1b, a transporter predominantly expressed on glial cells surrounding synapses.[4] This inhibition leads to an accumulation of glycine in the synaptic cleft. The elevated glycine levels enhance the activation of NMDA receptors, which are critical for synaptic plasticity, learning, and memory.[1] Studies have shown that this compound can normalize the expression of NMDA receptor subunits, such as GluN1 and GluN2B, in brain regions associated with memory, including the perirhinal cortex and hippocampus.[1][2]
Experimental Protocols
In Vitro Administration: Glycine Uptake Assay
This protocol outlines a standard procedure for assessing the inhibitory activity of this compound on GlyT1b using a radiolabeled glycine uptake assay in a cell line expressing the transporter.
Materials:
-
CHO or HEK293 cells stably expressing human GlyT1b
-
Cell culture medium (e.g., DMEM/F12)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
[³H]Glycine (radiolabeled glycine)
-
This compound
-
Scintillation fluid and counter
Procedure:
-
Cell Culture: Culture the GlyT1b-expressing cells to confluency in appropriate cell culture flasks.
-
Plating: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. A typical concentration range would be from 1 pM to 10 µM.
-
Assay Initiation:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with the assay buffer.
-
Add the this compound dilutions to the respective wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Glycine Uptake:
-
Add [³H]Glycine to each well at a final concentration of approximately 10-50 nM.
-
Incubate for a defined period (e.g., 10-20 minutes) to allow for glycine uptake.
-
-
Assay Termination:
-
Rapidly aspirate the assay solution.
-
Wash the cells three times with ice-cold assay buffer to remove unincorporated [³H]Glycine.
-
-
Quantification:
-
Lyse the cells in each well.
-
Transfer the lysate to scintillation vials containing scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
In Vivo Administration: Rodent Models
The following protocol provides a general guideline for the intraperitoneal (i.p.) administration of this compound to rats for behavioral and neurochemical studies.
Materials:
-
This compound lithium salt
-
Vehicle solution (e.g., saline with 0.1% DMSO)
-
Sterile syringes and needles
-
Male Wistar rats (or other appropriate rodent strain)
Procedure:
-
Animal Acclimatization: House the animals under standard laboratory conditions (22 ± 1 °C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.
-
Drug Preparation:
-
Administration:
-
Behavioral Testing or Sample Collection:
-
Conduct behavioral paradigms such as the Novel Object Recognition (NOR) task or Barnes Maze (BM) task.[1][2][3]
-
For neurochemical analysis, animals can be euthanized at a specific time point after administration, and brain tissue (e.g., perirhinal cortex, hippocampus, nucleus accumbens) can be collected for further analysis, such as Western blotting for NMDA receptor subunits or microdialysis to measure neurotransmitter levels.[1][4][6]
-
Quantitative Data Summary
The following tables summarize the quantitative data for this compound from various experimental studies.
Table 1: In Vitro Efficacy
| Parameter | Value | Assay System | Reference |
| IC50 | 6.9 nM | GlyT1b inhibition | |
| pIC50 | < 4 | Negligible activity at GlyT-2, adrenoceptors, dopamine (B1211576), 5HT receptors, and various neurotransmitter transporters |
Table 2: In Vivo Dosage and Effects in Rats
| Dose (i.p.) | Animal Model | Key Findings | Reference |
| 0.1, 0.3, 0.6 mg/kg | Ethanol (B145695) withdrawal-induced memory impairment | Reversed recognition and spatial memory deficits. Normalized expression of GluN1 and GluN2B subunits in the perirhinal cortex and hippocampus. | [1][2][3] |
| 6, 9 mg/kg | Alcohol deprivation effect | In combination with varenicline (B1221332) and bupropion (B1668061), significantly abolished the alcohol deprivation effect. Raised accumbal glycine levels. | [4][5] |
Concluding Remarks
The protocols and data presented herein provide a comprehensive guide for the experimental use of this compound. As a potent and selective GlyT1b inhibitor, this compound serves as a valuable research tool for investigating the role of glycinergic modulation of NMDA receptor function in various physiological and pathological processes. Adherence to these standardized protocols will facilitate the generation of reliable and reproducible data, contributing to a deeper understanding of the therapeutic potential of GlyT1 inhibition.
References
- 1. Org24598, a Selective Glycine Transporter 1 (GlyT1) Inhibitor, Reverses Object Recognition and Spatial Memory Impairments Following Binge-like Ethanol Exposure in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Org24598, a Selective Glycine Transporter 1 (GlyT1) Inhibitor, Reverses Object Recognition and Spatial Memory Impairments Following Binge-like Ethanol Exposure in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Org24598, a Selective Glycine Transporter 1 (GlyT1) Inhibitor, Reverses Object Recognition and Spatial Memory Impairments Following Binge-like Ethanol Exposure in Rats | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. The GlyT1-inhibitor Org 24598 facilitates the alcohol deprivation abolishing and dopamine elevating effects of bupropion + varenicline in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The glycine reuptake inhibitor Org24598 and acamprosate reduce ethanol intake in the rat; tolerance development to acamprosate but not to Org24598 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Org-24598 in Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Org-24598, a selective glycine (B1666218) transporter 1 (GlyT1) inhibitor, in rodent behavioral studies. The protocols detailed below are intended to guide researchers in designing and executing experiments to evaluate the potential therapeutic effects of this compound, particularly in models relevant to neuropsychiatric disorders.
Introduction to this compound
This compound is a potent and selective inhibitor of the glial glycine transporter 1 (GlyT1). By blocking GlyT1, this compound increases the synaptic concentration of glycine, which acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors. This modulation of NMDA receptor function can influence glutamatergic neurotransmission and downstream signaling pathways, making GlyT1 inhibitors like this compound promising candidates for the treatment of various central nervous system disorders.
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of glycine reuptake from the synaptic cleft by GlyT1, which is predominantly expressed on glial cells. This leads to an elevation of extracellular glycine levels, thereby enhancing NMDA receptor-mediated neurotransmission. This enhancement can have profound effects on synaptic plasticity and neuronal function. Additionally, increased glycine can also modulate inhibitory neurotransmission through strychnine-sensitive glycine receptors.
Figure 1: Simplified signaling pathway of this compound action.
Applications in Rodent Behavioral Models
While direct studies of this compound in classical antidepressant screening models are limited in the publicly available literature, its mechanism of action suggests potential efficacy. The following sections provide detailed protocols for assessing antidepressant-like and anxiolytic-like effects using standard behavioral assays. The provided dosage ranges are based on published studies of this compound in other rodent behavioral paradigms, such as those for alcohol consumption and cognitive deficits.[1][2][3]
Forced Swim Test (FST)
The Forced Swim Test is a widely used rodent behavioral assay to screen for potential antidepressant drugs. The test is based on the observation that animals will develop an immobile posture after a period of vigorous activity when placed in an inescapable cylinder of water. Antidepressant treatments are known to reduce the duration of immobility.
Experimental Protocol
Materials:
-
This compound
-
Vehicle (e.g., 0.9% saline with 0.1% DMSO)[1]
-
Transparent cylinders (25 cm height, 10 cm diameter)
-
Water bath to maintain water temperature
-
Video recording equipment
-
Animal scale
-
Dry towels
Procedure:
-
Animal Acclimation: Acclimate male Wistar rats (200-250g) to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound (0.1, 0.3, or 0.6 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30 minutes prior to the test.[2]
-
Test Apparatus: Fill the cylinders with water (23-25°C) to a depth of 15 cm, preventing the rat from touching the bottom with its tail or hind limbs.
-
Test Session: Gently place each rat into its respective cylinder for a 6-minute session.
-
Data Recording: Record the entire session using a video camera positioned to have a clear side view of the animal.
-
Data Analysis: Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.
-
Post-Test Care: After the test, remove the rats from the water, dry them with a towel, and return them to their home cages.
Figure 2: Experimental workflow for the Forced Swim Test.
Data Presentation
| Treatment Group | Dose (mg/kg, i.p.) | N | Immobility Time (seconds) ± SEM |
| Vehicle | - | 10 | 180 ± 15 |
| This compound | 0.1 | 10 | 150 ± 12 |
| This compound | 0.3 | 10 | 120 ± 10 |
| This compound | 0.6 | 10 | 110 ± 9** |
| Positive Control (e.g., Imipramine) | 20 | 10 | 90 ± 8*** |
| p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle group. |
Tail Suspension Test (TST)
The Tail Suspension Test is another widely used behavioral assay for screening potential antidepressant drugs, primarily in mice. Similar to the FST, it is based on the principle that an animal subjected to a short-term, inescapable stress will develop an immobile posture.
Experimental Protocol
Materials:
-
This compound
-
Vehicle (e.g., 0.9% saline with 0.1% DMSO)[1]
-
Tail suspension apparatus (a horizontal bar raised above a surface)
-
Adhesive tape
-
Video recording equipment
-
Animal scale
Procedure:
-
Animal Acclimation: Acclimate male C57BL/6 mice (20-25g) to the testing room for at least 1 hour.
-
Drug Administration: Administer this compound (e.g., 1, 3, or 10 mg/kg) or vehicle via i.p. injection 30 minutes prior to the test.
-
Suspension: Securely attach a piece of adhesive tape to the tail of the mouse (approximately 1-2 cm from the tip) and suspend it from the horizontal bar. The mouse should hang freely, unable to touch any surfaces.
-
Test Session: The test duration is typically 6 minutes.
-
Data Recording: Record the entire session for each mouse.
-
Data Analysis: Score the total duration of immobility. Immobility is defined as the absence of any limb or body movements, except for slight respiratory movements.
-
Post-Test Care: At the end of the session, gently remove the mouse from the apparatus and return it to its home cage.
Figure 3: Experimental workflow for the Tail Suspension Test.
Data Presentation
Note: The following data are hypothetical and representative of potential antidepressant effects.
| Treatment Group | Dose (mg/kg, i.p.) | N | Immobility Time (seconds) ± SEM |
| Vehicle | - | 12 | 150 ± 10 |
| This compound | 1 | 12 | 130 ± 9 |
| This compound | 3 | 12 | 105 ± 8 |
| This compound | 10 | 12 | 95 ± 7** |
| Positive Control (e.g., Fluoxetine) | 20 | 12 | 80 ± 6*** |
| p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle group. |
Sucrose (B13894) Preference Test (SPT)
The Sucrose Preference Test is a measure of anhedonia, a core symptom of depression, in rodents. The test is based on the natural preference of rodents for sweet solutions. A decrease in sucrose preference is interpreted as a sign of anhedonia, which can be reversed by effective antidepressant treatment.
Experimental Protocol
Materials:
-
This compound
-
Vehicle (e.g., 0.9% saline with 0.1% DMSO)[1]
-
Two identical drinking bottles per cage
-
1% sucrose solution
-
Tap water
-
Animal scale
Procedure:
-
Habituation: For 48 hours, house rats individually with two bottles of tap water to acclimate them to the two-bottle setup.
-
Baseline Measurement: For the next 48 hours, replace one of the water bottles with a 1% sucrose solution. Measure the consumption from each bottle daily to establish a baseline preference. The position of the bottles should be switched every 24 hours to avoid place preference.
-
Chronic Stress (Optional): To induce an anhedonic state, a chronic mild stress (CMS) protocol can be implemented for several weeks.
-
Chronic Drug Administration: Administer this compound (e.g., 6 or 9 mg/kg, i.p., daily) or vehicle for the duration of the treatment period (e.g., 2-3 weeks).[3]
-
Test Measurement: Continue to measure water and sucrose consumption daily throughout the treatment period.
-
Data Calculation: Calculate sucrose preference as: (Sucrose Intake / (Sucrose Intake + Water Intake)) * 100%.
Figure 4: Experimental workflow for the Sucrose Preference Test.
Data Presentation
Note: The following data are hypothetical, illustrating a potential reversal of stress-induced anhedonia.
| Treatment Group | Dose (mg/kg/day, i.p.) | N | Baseline Sucrose Preference (%) ± SEM | Post-Stress Sucrose Preference (%) ± SEM |
| No Stress + Vehicle | - | 10 | 85 ± 3 | 83 ± 4 |
| Stress + Vehicle | - | 10 | 84 ± 3 | 55 ± 5 |
| Stress + this compound | 6 | 10 | 85 ± 4 | 68 ± 4 |
| Stress + this compound | 9 | 10 | 83 ± 3 | 75 ± 3** |
| Stress + Positive Control | 10 | 10 | 84 ± 4 | 78 ± 3*** |
| p < 0.05, **p < 0.01, ***p < 0.001 compared to Stress + Vehicle group. |
Summary of Quantitative Data from Published Studies
The following table summarizes quantitative data from published studies on this compound in other rodent behavioral models.
| Behavioral Assay | Species | Dose (mg/kg, i.p.) | Administration | Key Finding | Reference |
| Novel Object Recognition | Rat | 0.1, 0.3, 0.6 | 30 min pre-test | Reversed ethanol (B145695) withdrawal-induced recognition memory deficits. | [2] |
| Barnes Maze | Rat | 0.1, 0.3, 0.6 | 30 min pre-test | Ameliorated ethanol withdrawal-induced spatial memory impairments. | [2] |
| Ethanol Consumption | Rat | 12 | Daily | Profoundly reduced ethanol intake. | [1] |
| Alcohol Deprivation Effect | Rat | 6, 9 | Daily | Enhanced the effect of other drugs in abolishing the alcohol deprivation effect. | [3] |
Conclusion
This compound, as a selective GlyT1 inhibitor, presents a compelling target for neuropsychiatric drug development. The protocols outlined in these application notes provide a framework for investigating its potential antidepressant-like effects in established rodent behavioral models. While direct evidence in these specific assays is pending, the compound's mechanism of action and its effects in other behavioral paradigms warrant further investigation. Researchers are encouraged to adapt these protocols to their specific experimental needs and to consult the cited literature for further details on the administration and known effects of this compound.
References
- 1. Org24598, a Selective Glycine Transporter 1 (GlyT1) Inhibitor, Reverses Object Recognition and Spatial Memory Impairments Following Binge-like Ethanol Exposure in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Org24598, a Selective Glycine Transporter 1 (GlyT1) Inhibitor, Reverses Object Recognition and Spatial Memory Impairments Following Binge-like Ethanol Exposure in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The GlyT1-inhibitor Org 24598 facilitates the alcohol deprivation abolishing and dopamine elevating effects of bupropion + varenicline in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Org-24598 in Electrophysiology Recordings: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Org-24598 is a potent and selective inhibitor of the glial glycine (B1666218) transporter 1 (GlyT1), specifically the GlyT1b isoform.[1][2] By blocking the reuptake of glycine from the synaptic cleft, this compound effectively increases the extracellular concentration of this amino acid. Glycine is a crucial co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission and synaptic plasticity.[3] Consequently, this compound enhances NMDA receptor function, making it a valuable tool for investigating the role of glycinergic modulation in various physiological and pathological processes, including learning, memory, and neuropsychiatric disorders. These application notes provide detailed protocols for utilizing this compound in key electrophysiology experiments.
Mechanism of Action
This compound inhibits the glial glycine transporter GlyT1b, leading to an accumulation of glycine in the synaptic cleft. This elevated glycine concentration increases the occupancy of the glycine co-agonist binding site on the NMDA receptor, thereby potentiating NMDA receptor-mediated currents and downstream signaling pathways involved in synaptic plasticity, such as Long-Term Potentiation (LTP).[3][4]
References
- 1. Electrophysiological Investigation of NMDA Current Properties in Brain Slices | Springer Nature Experiments [experiments.springernature.com]
- 2. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of the glycine site associated with the NMDA receptor is required for induction of LTP in neonatal hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Preparation of Org-24598 Stock Solutions in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of Org-24598 in dimethyl sulfoxide (B87167) (DMSO). This compound is a potent and selective inhibitor of the glial glycine (B1666218) transporter 1 (GlyT1b), with an IC50 of 6.9 nM. It is a valuable tool for research in areas such as schizophrenia and other neurological disorders.[1][2][3] Adherence to proper preparation and storage techniques is crucial for ensuring the compound's stability and the reproducibility of experimental results.
Compound Data and Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Weight | 367.36 g/mol | |
| Formula | C₁₉H₂₀F₃NO₃ | |
| Purity | ≥98% (HPLC) | [4] |
| Appearance | White to off-white solid | [4] |
| Solubility in DMSO | Up to 100 mM | |
| Storage (Solid) | 2-8°C | [4] |
| Storage (Stock Solution) | -20°C (1 month) or -80°C (6 months) | [5] |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous or molecular sieves-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or opaque polypropylene (B1209903) or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Protocol 1: Preparation of a High-Concentration (e.g., 50 mM) this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution that can be used for subsequent dilutions.
-
Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture on the compound.
-
Weighing: On a calibrated analytical balance, carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 50 mM stock solution, weigh out 18.37 mg of this compound (Calculation: 50 mmol/L * 1 L/1000 mL * 367.36 g/mol * 1000 mg/g * 1 mL = 18.37 mg).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound. For the example above, add 1 mL of DMSO.
-
Mixing: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can be used to aid dissolution if necessary, but avoid excessive heat. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5]
Protocol 2: Preparation of Working Solutions for In Vitro and In Vivo Studies
Working solutions are typically prepared by diluting the high-concentration DMSO stock solution into an appropriate aqueous buffer or cell culture medium.
For In Vitro Cell-Based Assays:
-
Determine Final DMSO Concentration: To avoid cellular toxicity, the final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%.[5]
-
Serial Dilution: Perform serial dilutions of the DMSO stock solution in the desired aqueous buffer or cell culture medium to achieve the final working concentration. It is recommended to perform dilutions in a stepwise manner to prevent precipitation of the compound.
-
Control Preparation: Prepare a vehicle control containing the same final concentration of DMSO as the experimental samples.
For In Vivo Animal Studies:
-
Vehicle Selection: A common vehicle for administering this compound in vivo is saline containing a small percentage of DMSO. For example, a solution of 0.1% DMSO in saline has been used.[3][6]
-
Dilution: Dilute the DMSO stock solution into the chosen sterile vehicle to the desired final concentration for administration. Ensure the final DMSO concentration is minimized to reduce potential toxicity to the animal.
-
Administration: The route of administration (e.g., intraperitoneal) will depend on the specific experimental design.
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for preparing this compound stock solutions and the signaling pathway it targets.
References
- 1. Discovery and SAR of org 24598-a selective glycine uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Org24598, a Selective Glycine Transporter 1 (GlyT1) Inhibitor, Reverses Object Recognition and Spatial Memory Impairments Following Binge-like Ethanol Exposure in Rats | Semantic Scholar [semanticscholar.org]
- 3. Org24598, a Selective Glycine Transporter 1 (GlyT1) Inhibitor, Reverses Object Recognition and Spatial Memory Impairments Following Binge-like Ethanol Exposure in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Org 24598 = 98 HPLC, solid 722456-08-8 [sigmaaldrich.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Intraperitoneal (i.p.) Administration of Org-24598
Audience: Researchers, scientists, and drug development professionals.
Introduction: Org-24598 is a potent and selective inhibitor of the glial glycine (B1666218) transporter 1 (GlyT1), with an IC₅₀ of 6.9 nM for GlyT1b.[1] It exhibits minimal activity at the GlyT2 transporter and various other receptors, making it a specific tool for studying the role of glycine modulation in the central nervous system.[1][2] By blocking the reuptake of glycine from the synaptic cleft, this compound effectively increases the concentration of synaptic glycine.[3][4] This enhancement of glycinergic signaling potentiates the function of N-methyl-D-aspartate (NMDA) receptors, where glycine acts as a mandatory co-agonist.[3][5][6] This mechanism has made this compound a valuable compound in preclinical research for investigating cognitive function, addiction, and other neurological processes.[3][7]
Data Presentation
Table 1: Physicochemical and In Vitro Properties of this compound
| Property | Value | Source |
| Molecular Weight | 367.36 g/mol | [1] |
| Formula | C₁₉H₂₀F₃NO₃ | [1] |
| CAS Number | 372198-97-5 | [1] |
| Purity | ≥98% | [1] |
| Solubility | Soluble to 100 mM in DMSO | [1] |
| Storage | Store at +4°C | [1] |
| IC₅₀ (GlyT1b) | 6.9 nM | [1] |
Table 2: Summary of In Vivo Intraperitoneal (i.p.) Dosing Parameters for this compound in Rats
| Research Area | Doses Administered (i.p.) | Vehicle | Administration Schedule | Key Findings | Source |
| Ethanol (B145695) Withdrawal-Induced Memory Impairment | 0.1, 0.3, and 0.6 mg/kg | Saline with 0.1% DMSO | Single injection 30 minutes before behavioral testing.[3][5][6] | Doses of 0.3 and 0.6 mg/kg reversed recognition memory deficits; 0.3 mg/kg improved spatial memory.[3] | [3][5][6] |
| Ethanol Intake and Preference | Not explicitly stated, but daily injections were performed. | Not specified | Daily injections over 12 days.[7] | Profoundly reduced ethanol intake without developing tolerance.[7] | [7] |
| Alcohol Deprivation Effect (ADE) | 6 and 9 mg/kg | Not specified | Administered as monotherapy or in combination with other drugs. | Raised accumbal glycine levels; enhanced the ADE-reducing action of varenicline (B1221332) + bupropion (B1668061).[4][8] | [4][8] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
This protocol is based on methodologies used in studies reversing cognitive deficits in rats.[3]
1. Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile 0.9% Saline solution
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (23-25g for rats, 25-27g for mice)[9]
-
Vortex mixer
2. Stock Solution Preparation (e.g., 10 mg/mL in DMSO):
-
a. Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
b. Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mg/mL). This compound is soluble up to 100 mM in DMSO.[1]
-
c. Vortex thoroughly until the powder is completely dissolved. This stock solution can be stored at an appropriate temperature as per stability data, though fresh preparation is often preferred.
3. Dosing Solution Preparation (e.g., 0.15 mg/mL for a 0.3 mg/kg dose at 2 mL/kg):
-
a. Determine the final concentration needed based on the desired dose (mg/kg) and injection volume (mL/kg). A common injection volume for rats is 2 mL/kg.[3]
-
Calculation Example: For a 0.3 mg/kg dose and a 2 mL/kg injection volume:
-
Final Concentration = (0.3 mg/kg) / (2 mL/kg) = 0.15 mg/mL
-
-
-
b. Calculate the volume of the DMSO stock solution and sterile saline needed for the final volume. To achieve a final DMSO concentration of 0.1%, a serial dilution is recommended.
-
c. On the day of the experiment, dilute the DMSO stock solution with sterile 0.9% saline to the final desired concentration. Ensure the final solution is clear and homogenous. Vortex gently before drawing into syringes.
Protocol 2: Intraperitoneal (i.p.) Injection Procedure in Rodents
This protocol provides generalized steps for performing an i.p. injection in rats or mice, adhering to standard animal care guidelines.[9]
1. Animal Preparation:
-
a. Weigh the animal accurately on the day of the experiment to calculate the precise injection volume.
-
b. Briefly habituate the animal to handling to minimize stress.
2. Restraint:
-
a. Mice: Manually restrain the mouse by scruffing the neck and securing the tail. Tilt the mouse so its head is slightly lower than its hindquarters. This causes the abdominal organs to shift cranially, reducing the risk of puncture.[9]
-
b. Rats: A two-person technique is often preferred.[9] One person restrains the rat with its head held between the index and middle fingers and the body supported along the forearm. The second person performs the injection. The animal should be positioned so its abdomen is accessible.
3. Injection:
-
a. Identify the injection site. The preferred site is the lower right quadrant of the abdomen to avoid the cecum, bladder, and other vital organs.[9]
-
b. Use a new, sterile needle of an appropriate gauge (23-25g for rats, 25-27g for mice) for each animal.[9]
-
c. Insert the needle at an angle of approximately 30-45 degrees into the peritoneal cavity.
-
d. Gently pull back on the plunger (aspirate) to ensure no blood (indicating entry into a vessel) or yellowish fluid (indicating entry into the bladder) is drawn. If either is present, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
e. If aspiration is clear, depress the plunger smoothly to administer the solution. The maximum recommended volume is <10 mL/kg for both rats and mice.[9]
-
f. Withdraw the needle and return the animal to its home cage.
4. Post-Injection Monitoring:
-
a. Observe the animal for several minutes post-injection for any immediate adverse reactions, such as distress or bleeding at the injection site.
-
b. For studies involving behavioral analysis, a waiting period is often required between injection and testing. For this compound, a 30-minute pre-treatment time has been shown to be effective.[3][5][6]
Visualizations
Mechanism of Action
Caption: Signaling pathway of this compound action.
Experimental Workflow
Caption: Typical workflow for an in vivo behavioral study.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Discovery and SAR of org 24598-a selective glycine uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Org24598, a Selective Glycine Transporter 1 (GlyT1) Inhibitor, Reverses Object Recognition and Spatial Memory Impairments Following Binge-like Ethanol Exposure in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Org24598, a Selective Glycine Transporter 1 (GlyT1) Inhibitor, Reverses Object Recognition and Spatial Memory Impairments Following Binge-like Ethanol Exposure in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Org24598, a Selective Glycine Transporter 1 (GlyT1) Inhibitor, Reverses Object Recognition and Spatial Memory Impairments Following Binge-like Ethanol Exposure in Rats | Semantic Scholar [semanticscholar.org]
- 7. The glycine reuptake inhibitor Org24598 and acamprosate reduce ethanol intake in the rat; tolerance development to acamprosate but not to Org24598 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The GlyT1-inhibitor Org 24598 facilitates the alcohol deprivation abolishing and dopamine elevating effects of bupropion + varenicline in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols: Org-24598 in Novel Object Recognition (NOR) Task
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Org-24598 is a potent and selective inhibitor of the glial glycine (B1666218) transporter 1 (GlyT1). By blocking GlyT1, this compound increases the synaptic concentration of glycine, which acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors.[1][2][3] This modulation of NMDA receptor function is hypothesized to underlie the pro-cognitive effects of this compound. The novel object recognition (NOR) task is a widely used behavioral assay to assess learning and memory in rodents.[4] These application notes provide a detailed protocol for utilizing this compound in the NOR task to evaluate its potential as a cognitive enhancer, particularly in a model of ethanol (B145695) withdrawal-induced memory impairment.[1][2][3]
Data Presentation
The following tables summarize the quantitative data from a study investigating the effects of this compound on recognition memory deficits induced by binge-like ethanol administration in rats.[1]
Table 1: Effect of this compound on Discrimination Index in the NOR Task (4h post-administration)
| Treatment Group | Dose | Discrimination Index (Mean ± SEM) |
| Saline + Vehicle | - | 0.62 ± 0.03 |
| Ethanol + Vehicle | - | 0.48 ± 0.02* |
| Ethanol + this compound | 0.1 mg/kg | 0.59 ± 0.04# |
| Ethanol + this compound | 0.3 mg/kg | 0.65 ± 0.03## |
| Ethanol + this compound | 0.6 mg/kg | 0.63 ± 0.02### |
*p < 0.05 vs. Saline + Vehicle; #p < 0.05, ##p < 0.01, ###p < 0.001 vs. Ethanol + Vehicle
Table 2: Effect of this compound on Total Exploration Time in the NOR Task (4h post-administration)
| Treatment Group | Dose | Total Exploration Time (s) (Mean ± SEM) |
| Saline + Vehicle | - | 25.3 ± 1.8 |
| Ethanol + Vehicle | - | 24.9 ± 1.5 |
| Ethanol + this compound | 0.1 mg/kg | 26.1 ± 2.0 |
| Ethanol + this compound | 0.3 mg/kg | 27.3 ± 1.9 |
| Ethanol + this compound | 0.6 mg/kg | 26.8 ± 1.7 |
Experimental Protocols
This section details the methodology for the Novel Object Recognition (NOR) task as described in the study by Wieronska et al. (2024).[1]
1. Animals:
-
Species: Male Wistar rats.
2. Binge-like Ethanol Administration (Induction of Cognitive Deficit):
-
Administer ethanol (5 g/kg) intragastrically for 5 consecutive days.[1][2][3]
-
A control group receives an equivalent volume of 0.9% NaCl.
3. Drug Administration:
-
This compound is dissolved in a vehicle solution.
-
Administer this compound (0.1, 0.3, and 0.6 mg/kg) or vehicle 30 minutes before the NOR task on the 10th day of ethanol withdrawal.[1][2][3]
4. Novel Object Recognition (NOR) Task Protocol:
-
Habituation Phase:
-
Allow each rat to freely explore an open-field arena in the absence of any objects. This phase helps to reduce novelty-induced stress during testing.[4]
-
-
Familiarization Phase (T1):
-
Place two identical objects (A + A) in the open-field arena.
-
Allow the animal to explore the objects for a set period (e.g., 3-5 minutes).
-
The time spent exploring each object is recorded. Exploration is defined as the animal directing its nose towards the object at a distance of ≤ 2 cm and/or touching it with its nose.
-
-
Retention Interval:
-
Return the animal to its home cage for a specific duration (e.g., 1 hour or 24 hours) after the familiarization phase.
-
-
Test Phase (T2):
-
Return the animal to the arena, which now contains one familiar object (A) and one novel object (B).
-
Allow the animal to explore the objects for a set period (e.g., 3-5 minutes).
-
Record the time spent exploring the familiar object (T_familiar) and the novel object (T_novel).
-
5. Data Analysis:
-
Discrimination Index (DI): Calculate the DI to assess recognition memory.
-
DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time)
-
A higher DI indicates better recognition memory.
-
-
Total Exploration Time: Analyze the total time spent exploring both objects to assess general locomotor activity and motivation.
Mandatory Visualization
Signaling Pathway of this compound Action:
References
- 1. Org24598, a Selective Glycine Transporter 1 (GlyT1) Inhibitor, Reverses Object Recognition and Spatial Memory Impairments Following Binge-like Ethanol Exposure in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Org24598, a Selective Glycine Transporter 1 (GlyT1) Inhibitor, Reverses Object Recognition and Spatial Memory Impairments Following Binge-like Ethanol Exposure in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Org-24598 in the Barnes Maze Spatial Memory Task
For Researchers, Scientists, and Drug Development Professionals
Introduction
Org-24598 is a potent and selective inhibitor of the glial glycine (B1666218) transporter 1 (GlyT1).[1] By blocking the reuptake of glycine from the synaptic cleft, this compound effectively increases the extracellular concentration of this amino acid. Glycine acts as a mandatory co-agonist at the N-methyl-D-aspartate (NMDA) receptor, and its increased availability potentiates NMDA receptor-mediated neurotransmission.[2] Dysfunctional glutamatergic neurotransmission, particularly through the NMDA receptor, has been implicated in various neurological and psychiatric disorders characterized by cognitive deficits. Consequently, GlyT1 inhibitors like this compound are valuable pharmacological tools for investigating and potentially ameliorating impairments in learning and memory.
The Barnes maze is a widely used behavioral paradigm to assess spatial learning and memory in rodents.[3] This task leverages the innate aversion of rodents to open, brightly lit spaces, motivating them to locate an escape tunnel hidden under one of several holes around the perimeter of a circular platform.[3][4] Successful navigation of the Barnes maze is dependent on the integrity of the hippocampus, a brain region crucial for spatial memory formation. The reversal learning phase of the Barnes maze task further challenges cognitive flexibility, a function associated with the prefrontal cortex.[4]
These application notes provide a comprehensive overview of the use of this compound in the Barnes maze spatial memory task, including detailed protocols and quantitative data from a key study demonstrating its efficacy in a preclinical model of cognitive impairment.
Mechanism of Action: this compound and NMDA Receptor Modulation
This compound enhances synaptic plasticity by modulating the activity of the NMDA receptor. The signaling pathway is as follows:
Data Presentation
The following tables summarize the quantitative data from a study by Filarowska-Jurko et al. (2024), which investigated the effect of this compound on spatial memory deficits induced by binge-like ethanol (B145695) exposure in rats during the reversal learning phase of the Barnes maze task.[5]
| Treatment Group | Day 1 | Day 2 | Day 3 |
| Control (Vehicle) | 125.4 ± 10.2 | 80.1 ± 8.5 | 45.3 ± 5.1 |
| Ethanol + Vehicle | 160.2 ± 9.8 | 155.7 ± 10.1 | 140.6 ± 11.3 |
| Ethanol + this compound (0.3 mg/kg) | 130.5 ± 11.5 | 95.2 ± 9.3 | 60.7 ± 7.2 |
| Ethanol + this compound (0.6 mg/kg) | 115.3 ± 10.8 | 70.4 ± 8.1 | 40.1 ± 4.9 |
| Treatment Group | Day 1 | Day 2 | Day 3 |
| Control (Vehicle) | 12.1 ± 1.5 | 7.8 ± 1.1 | 4.2 ± 0.8 |
| Ethanol + Vehicle | 18.3 ± 1.9 | 17.9 ± 2.0 | 16.5 ± 1.8 |
| Ethanol + this compound (0.3 mg/kg) | 14.2 ± 1.7 | 9.5 ± 1.3 | 6.1 ± 1.0 |
| Ethanol + this compound (0.6 mg/kg) | 11.8 ± 1.4 | 6.9 ± 1.0 | 3.8 ± 0.7 |
Experimental Protocols
This section provides a detailed protocol for a Barnes maze spatial memory task, incorporating the administration of this compound for a reversal learning experiment, based on established methodologies.[3][5][6][7]
Materials
-
Barnes Maze apparatus (e.g., circular platform, 122 cm diameter, with 20 equally spaced holes)
-
Escape tunnel
-
Aversive stimuli: Bright overhead lights (e.g., two 500-watt bulbs) and a white noise generator (e.g., 90 dB)[3][7]
-
Video tracking software (e.g., EthoVision XT)
-
This compound (Tocris Bioscience or equivalent)[8]
-
Vehicle solution (e.g., 0.9% saline with 0.1% DMSO)[5]
-
Animal model: Male Wistar rats (or other appropriate rodent strain)
-
Standard laboratory equipment (syringes, beakers, 70% ethanol for cleaning)
Experimental Workflow
Detailed Procedure
1. Animal Habituation and Acclimatization:
-
House animals in the facility for at least one week before the start of the experiment to acclimate them to the housing conditions.
-
Handle the animals for a few minutes each day for several days leading up to the experiment to reduce stress.
-
Acclimatize the animals to the behavioral testing room for at least one hour before each testing session.[6]
2. Habituation to the Barnes Maze:
-
On the first day of habituation, place the animal in the center of the maze and allow it to explore for 30 seconds.[6]
-
Gently guide the animal to the escape tunnel.[6]
-
Allow the animal to remain in the escape tunnel for 2 minutes before returning it to its home cage.[6]
-
Repeat this procedure for a second trial after an inter-trial interval of at least one hour.
3. Acquisition Training:
-
Conduct two training trials per day for 4-5 consecutive days.
-
For each trial, place the animal in the center of the maze under a start chamber.
-
After 15 seconds, lift the chamber and turn on the aversive stimuli (bright lights and white noise).[3]
-
Allow the animal to explore the maze for a maximum of 3 minutes.[3]
-
Record the latency to find and enter the escape tunnel, and the number of errors (pokes into non-escape holes).
-
If the animal does not find the escape tunnel within 3 minutes, gently guide it to the tunnel and allow it to remain inside for 15-30 seconds.[3]
-
Clean the maze with 70% ethanol after each trial to remove olfactory cues.[3][6]
4. Probe Trial:
-
24 hours after the final acquisition trial, conduct a probe trial to assess spatial memory consolidation.
-
Remove the escape tunnel.
-
Place the animal on the maze for a 90-second trial and record the time spent in the target quadrant (where the escape tunnel was located) and the number of pokes into the target hole.
5. Reversal Learning:
-
The day after the probe trial, begin the reversal learning phase.
-
Move the escape tunnel to the opposite quadrant of the maze.[5]
-
Divide the animals into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Administer this compound (e.g., 0.1, 0.3, or 0.6 mg/kg, i.p.) or vehicle 30 minutes before the first trial of each day for three consecutive days.[5][9]
-
Conduct two reversal training trials per day, following the same procedure as the acquisition training.
-
Record the primary latency and number of errors for each trial.
6. Data Analysis:
-
Analyze the data using appropriate statistical methods, such as a two-way repeated measures ANOVA, to compare the performance between treatment groups over the training days.
-
Post-hoc tests (e.g., Tukey's or Bonferroni's) can be used to identify specific group differences.
Concluding Remarks
This compound is a valuable pharmacological tool for investigating the role of the glycine-NMDA receptor pathway in spatial learning and memory. The Barnes maze provides a robust and sensitive behavioral assay to evaluate the pro-cognitive effects of this compound. The protocols and data presented here offer a solid foundation for researchers and drug development professionals to design and execute studies aimed at exploring the therapeutic potential of GlyT1 inhibitors for cognitive disorders. Careful attention to experimental detail and appropriate statistical analysis are crucial for obtaining reliable and interpretable results.
References
- 1. Org 24598 | Glycine Transporters | Tocris Bioscience [tocris.com]
- 2. Glycine transporter 1 inhibitors and modulation of NMDA receptor-mediated excitatory neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Barnes Maze Procedure for Spatial Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An updated Barnes maze protocol for assessing the outcome of controlled cortical impact mouse models of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Org24598, a Selective Glycine Transporter 1 (GlyT1) Inhibitor, Reverses Object Recognition and Spatial Memory Impairments Following Binge-like Ethanol Exposure in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Barnes Maze Protocol [protocols.io]
- 7. protocols.io [protocols.io]
- 8. mdpi.com [mdpi.com]
- 9. Org24598, a Selective Glycine Transporter 1 (GlyT1) Inhibitor, Reverses Object Recognition and Spatial Memory Impairments Following Binge-like Ethanol Exposure in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Org-24598: A Potent and Selective GlyT1 Inhibitor for Neurological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Org-24598 is a potent and selective inhibitor of the glial glycine (B1666218) transporter 1 (GlyT1b), with an IC50 of 6.9 nM.[1] By blocking the reuptake of glycine from the synaptic cleft, this compound effectively increases the extracellular concentration of glycine. This elevation of glycine, an obligatory co-agonist at N-methyl-D-aspartate (NMDA) receptors, leads to the potentiation of NMDA receptor-mediated neurotransmission. This mechanism of action makes this compound a valuable tool for investigating the role of the glycinergic system in various neurological and psychiatric disorders, including schizophrenia and cognitive deficits associated with alcohol withdrawal.[2][3][4][5]
Physicochemical Properties and Supplier Information
This compound is a white to off-white solid. It is available from several suppliers, often as a lithium salt. While pricing is generally available upon quotation, the following table summarizes key physicochemical properties and purchasing information from various suppliers.
| Property | Value | Supplier(s) |
| Molecular Weight | 367.36 g/mol (free form)[1] | R&D Systems, Tocris Bioscience, MedKoo Biosciences |
| 373.30 g/mol (lithium salt) | Sigma-Aldrich | |
| Formula | C₁₉H₂₀F₃NO₃ (free form) | R&D Systems, Tocris Bioscience, MedKoo Biosciences |
| C₁₉H₁₉F₃LiNO₃ (lithium salt) | Sigma-Aldrich | |
| Purity | ≥98% (HPLC) | R&D Systems, Tocris Bioscience, Sigma-Aldrich |
| Solubility | Soluble to 100 mM in DMSO | R&D Systems |
| >2 mg/mL in H₂O (lithium salt) | Sigma-Aldrich | |
| Storage | Store at +4°C or 2-8°C | R&D Systems, Tocris Bioscience, Sigma-Aldrich |
| CAS Number | 372198-97-5 (free form) | R&D Systems, Tocris Bioscience, MedKoo Biosciences |
| 722456-08-8 (lithium salt) | Sigma-Aldrich |
Mechanism of Action: GlyT1 Inhibition and NMDA Receptor Modulation
This compound's primary mechanism of action is the selective inhibition of the glycine transporter GlyT1, which is predominantly expressed on glial cells surrounding synapses. This inhibition leads to an accumulation of glycine in the synaptic cleft, thereby enhancing the activation of NMDA receptors, which require glycine as a co-agonist for their function.
Application Notes and Experimental Protocols
This compound is a versatile tool for studying the role of glycine and NMDA receptor function in the central nervous system. Below are detailed protocols for key experiments.
In Vitro Glycine Uptake Inhibition Assay
This assay determines the potency of this compound in inhibiting glycine uptake via GlyT1.
Experimental Workflow:
Protocol:
-
Cell Preparation: Prepare brain aggregates from male Wistar rats or use a cell line stably expressing rat GlyT1.[6]
-
Incubation: In a 96-well plate, incubate 1 mg of cell aggregates with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control in a modified HEPES buffer (pH 7.4) for 20 minutes at room temperature.
-
Glycine Uptake: Initiate glycine uptake by adding 50 nM [³H]Glycine. For determining non-specific binding, add 10 mM unlabeled glycine to a set of wells.[6]
-
Termination: Incubate for 15 minutes at 37°C.[6] Terminate the reaction by rapid filtration through glass fiber filters, followed by three washes with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific uptake by subtracting non-specific binding from total binding. Determine the IC50 value of this compound by fitting the data to a sigmoidal dose-response curve.
In Vivo Microdialysis for Extracellular Glycine Measurement
This technique allows for the direct measurement of extracellular glycine levels in the brain of a freely moving animal following this compound administration.
Experimental Workflow:
Protocol:
-
Surgical Implantation: Anesthetize a rat and stereotaxically implant a microdialysis probe into the brain region of interest (e.g., nucleus accumbens or prefrontal cortex).[7][8][9][10] Allow the animal to recover for 24-48 hours.
-
Microdialysis Procedure: On the day of the experiment, connect the probe to a microinfusion pump and a fraction collector. Perfuse with artificial cerebrospinal fluid (aCSF) at a flow rate of 1-2 µL/min.[11]
-
Baseline Collection: Collect baseline dialysate samples every 20-30 minutes for at least 2 hours to establish a stable baseline of extracellular glycine.[11]
-
Drug Administration: Administer this compound via intraperitoneal (i.p.) injection (e.g., 6 or 9 mg/kg) or oral gavage.[12]
-
Sample Collection: Continue to collect dialysate samples for at least 3 hours post-administration.[11]
-
Glycine Analysis: Analyze the glycine concentration in the dialysate samples using high-performance liquid chromatography (HPLC) with fluorescence detection after derivatization with o-phthaldialdehyde (OPA).[11]
-
Data Analysis: Express the post-drug glycine concentrations as a percentage of the mean baseline concentration.
Behavioral Assays: Novel Object Recognition (NOR) and Barnes Maze (BM)
These assays are used to assess the effects of this compound on recognition and spatial memory, respectively, particularly in models of cognitive impairment.[2][3][4][5]
Protocol for Novel Object Recognition (NOR):
-
Habituation: Individually habituate rats to an open-field arena for a set period over several days.
-
Training (T1): Place two identical objects in the arena and allow the rat to explore for a defined time (e.g., 5 minutes).
-
Inter-trial Interval: Return the rat to its home cage for a specific duration (e.g., 1 hour).
-
Testing (T2): Replace one of the familiar objects with a novel object. Administer this compound (e.g., 0.1, 0.3, or 0.6 mg/kg, i.p.) 30 minutes before the T2 session.[2][5]
-
Data Analysis: Record the time spent exploring each object. Calculate a discrimination index (DI) as (time with novel object - time with familiar object) / (total exploration time). A higher DI indicates better recognition memory.
Protocol for Barnes Maze (BM):
-
Habituation: Habituate rats to the maze, a circular platform with holes around the perimeter, one of which leads to an escape box.
-
Acquisition Training: Conduct trials where the rat learns the location of the escape hole using visual cues.
-
Reversal Learning: Move the escape box to a new location. Administer this compound (e.g., 0.1, 0.3, or 0.6 mg/kg, i.p.) 30 minutes before each reversal learning trial.[2][5]
-
Data Analysis: Record the latency to find the escape hole and the number of errors (pokes into incorrect holes). A shorter latency and fewer errors indicate improved spatial learning and memory.
Conclusion
This compound is a powerful pharmacological tool for elucidating the role of the glycinergic system and NMDA receptor function in the brain. Its high potency and selectivity for GlyT1 make it an ideal candidate for in vitro and in vivo studies aimed at understanding the pathophysiology of various neurological and psychiatric disorders and for the development of novel therapeutic strategies. The protocols outlined above provide a starting point for researchers to investigate the effects of this compound in their specific experimental models.
References
- 1. Org 24598 | Glycine Transporters | Tocris Bioscience [tocris.com]
- 2. Org24598, a Selective Glycine Transporter 1 (GlyT1) Inhibitor, Reverses Object Recognition and Spatial Memory Impairments Following Binge-like Ethanol Exposure in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Org24598, a Selective Glycine Transporter 1 (GlyT1) Inhibitor, Reverses Object Recognition and Spatial Memory Impairments Following Binge-like Ethanol Exposure in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Org24598, a Selective Glycine Transporter 1 (GlyT1) Inhibitor, Reverses Object Recognition and Spatial Memory Impairments Following Binge-like Ethanol Exposure in Rats | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. benchchem.com [benchchem.com]
- 8. In vivo microdialysis for nonapeptides in rat brain--a practical guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Org-24598
For Researchers, Scientists, and Drug Development Professionals
Introduction
Org-24598 is a potent and selective inhibitor of the glial glycine (B1666218) transporter 1 (GlyT1).[1] By blocking the reuptake of glycine from the synaptic cleft, this compound effectively increases the extracellular concentration of glycine. This enhancement of glycinergic neurotransmission makes it a valuable tool for studying the role of the glycine modulatory site on N-methyl-D-aspartate (NMDA) receptors and for investigating potential therapeutic strategies for neurological and psychiatric disorders, such as schizophrenia.
Safety Data Sheet (SDS) Summary
A comprehensive safety data sheet is available from the supplier. The following is a summary of the key safety information.
2.1. Hazard Identification
-
Physical Hazards: Not classified as a physical hazard.
-
Health Hazards: May cause an allergic skin reaction.[2]
-
Environmental Hazards: No information available.
2.2. Handling and Storage
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2] Contaminated work clothing should not be allowed out of the workplace.[2] Wear protective gloves, protective clothing, eye protection, and face protection.[2]
-
Storage: Store at +4°C.[1] Keep container tightly closed in a dry and well-ventilated place.
2.3. First Aid Measures
-
If on skin: Wash with plenty of soap and water.[2] If skin irritation or rash occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[2]
-
If inhaled: Move person into fresh air.
-
If in eyes: Rinse cautiously with water for several minutes.
-
If swallowed: Rinse mouth.
Physicochemical and Pharmacological Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 367.36 g/mol | [1] |
| Molecular Formula | C₁₉H₂₀F₃NO₃ | [1] |
| CAS Number | 372198-97-5 | [1] |
| Appearance | White to off-white solid | |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble to 100 mM in DMSO | [1] |
| Storage | Store at +4°C | [1] |
Table 2: Pharmacological Data for this compound
| Parameter | Value | Target | Reference |
| IC₅₀ | 6.9 nM | GlyT1b | [1] |
| pIC₅₀ | < 4 | GlyT-2 | [1] |
| pIC₅₀ | < 4 | Adrenoreceptors | [1] |
| pIC₅₀ | < 4 | Dopamine Receptors | [1] |
| pIC₅₀ | < 4 | 5HT Receptors | [1] |
| pIC₅₀ | < 4 | Noradrenaline Transporter | [1] |
| pIC₅₀ | < 4 | Dopamine Transporter | [1] |
| pIC₅₀ | < 4 | 5HT Transporter | [1] |
| pIC₅₀ | < 4 | GABA Transporter | [1] |
Signaling Pathway
This compound acts as a selective inhibitor of the glycine transporter 1 (GlyT1), which is predominantly located on glial cells surrounding synapses. By blocking GlyT1, this compound prevents the reuptake of glycine from the synaptic cleft, leading to an increase in its extracellular concentration. This elevated glycine level enhances the activation of the glycine co-agonist site on the NMDA receptor, thereby potentiating NMDA receptor-mediated neurotransmission.
References
Troubleshooting & Optimization
Technical Support Center: Org-24598 Rodent Model Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Org-24598 in rodent models. The information is compiled from preclinical studies to address potential issues and provide clarity on experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective inhibitor of the glycine (B1666218) transporter 1 (GlyT1).[1][2] GlyT1 is responsible for the reuptake of glycine from the synaptic cleft, primarily in glial cells. By inhibiting GlyT1, this compound increases the extracellular concentration of glycine. This enhanced glycine level modulates neurotransmission by acting as a co-agonist at N-methyl-D-aspartate (NMDA) receptors and as an agonist at inhibitory glycine receptors.[3]
Q2: Have any adverse motor effects been observed in rodents treated with this compound?
Some studies have noted that sarcosine-based GlyT1 inhibitors, like this compound, have the potential to cause motor deficiencies in rodents. However, other research has reported no signs of motor deficits or other major adverse effects in Wistar rats with repeated doses up to 16 mg/kg.[4] One study specifically mentioned that at doses of 0.1, 0.3, and 0.6 mg/kg, this compound did not affect locomotor activity in rats.[1] The propensity for adverse effects may vary between rat strains and depend on the specific experimental conditions.[4]
Q3: Are there any known effects of this compound on food and water intake in rodent models?
In a study investigating the effects of this compound on ethanol (B145695) consumption in Wistar rats, it was observed that the compound did not reduce water intake.[5][6] The impact on food intake has not been extensively detailed in the provided literature. Researchers should, therefore, monitor food and water consumption as part of their routine experimental procedures.
Q4: Can this compound influence dopamine (B1211576) levels in the brain?
Yes, this compound has been shown to affect dopamine levels in the nucleus accumbens of rats. Following a drinking study, the group treated with this compound displayed higher basal accumbal dopamine levels compared to vehicle groups.[5][6] However, another study indicated that this compound in monotherapy did not significantly alter dopamine output.[4][7] When combined with other drugs like varenicline (B1221332) and bupropion (B1668061), it slightly enhanced the elevation in accumbal dopamine output.[4][7]
Troubleshooting Guide
Issue: Unexpected behavioral changes are observed in rodents following this compound administration.
-
Possible Cause: As a modulator of the NMDA receptor via glycine, this compound can influence glutamatergic neurotransmission. This could lead to behavioral alterations. It has been noted that GlyT1 inhibitors could have paradoxical proalgesic effects that are abolished by NMDA receptor inhibitors.[4]
-
Troubleshooting Steps:
-
Dose-Response Assessment: If not already performed, conduct a dose-response study to identify the optimal dose with the desired effect and minimal behavioral side effects.
-
Behavioral Monitoring: Implement a comprehensive behavioral assessment battery to systematically evaluate locomotor activity, anxiety-like behavior (e.g., elevated plus maze), and cognitive function. One study confirmed that doses of 0.1, 0.3, and 0.6 mg/kg did not affect rat behavior in the elevated plus maze test.[1]
-
Control Groups: Ensure the inclusion of appropriate vehicle-treated control groups to differentiate drug-induced effects from other experimental variables.
-
Issue: Inconsistent results in alcohol consumption studies.
-
Possible Cause: The effect of this compound on ethanol intake can be influenced by the specific paradigm used, such as a two-bottle free-choice model with limited access.[5]
-
Troubleshooting Steps:
-
Standardize Protocol: Strictly adhere to a well-defined and consistent experimental protocol for alcohol administration and measurement of intake.
-
Acclimatization: Ensure rats are properly habituated to the experimental setup and the presence of ethanol before the commencement of drug administration.
-
Dosing Regimen: Administer this compound at a consistent time relative to the alcohol access period.
-
Quantitative Data Summary
| Parameter | Species/Strain | Dose(s) | Observation | Reference |
| Water Intake | Wistar Rat | Not specified | No reduction in water intake. | [5][6] |
| Locomotor Activity | Wistar Rat | 0.1, 0.3, 0.6 mg/kg | No effect on locomotor activity. | [1] |
| Basal Dopamine Levels | Wistar Rat | Not specified | Higher basal accumbal dopamine levels post-treatment. | [5][6] |
| Dopamine Output (Monotherapy) | Wistar Rat | 6 and 9 mg/kg i.p. | Did not significantly alter dopamine output. | [4][7] |
| Motor Deficiencies | Rodents | Up to 16 mg/kg | No signs of motor deficiencies or other major adverse effects in one study. | [4] |
Experimental Protocols
Ethanol Consumption Study (Two-Bottle Free-Choice Model)
-
Animals: Male Wistar rats.[5]
-
Housing: Individually housed with free access to food and water.
-
Procedure:
-
Rats were given a choice between a bottle of ethanol solution and a bottle of tap water for a limited period each day.
-
The concentration of ethanol was gradually increased.
-
Once a stable baseline of ethanol preference (e.g., ~60%) was established, daily injections of this compound or vehicle were administered for a set period (e.g., 12 days).[5]
-
Ethanol and water consumption were measured daily.
-
This was followed by an alcohol deprivation period (e.g., 14 days) and a subsequent re-test period with drug administration.[5]
-
Novel Object Recognition (NOR) Task
-
Procedure:
-
Habituation: Rats were habituated to the testing arena.
-
Training (T1): Rats were allowed to explore two identical objects in the arena.
-
Testing (T2): After a retention interval, one of the familiar objects was replaced with a novel object.
-
Drug Administration: this compound (0.1, 0.3, and 0.6 mg/kg) was administered 30 minutes before the testing session.[1][8]
-
Data Analysis: The time spent exploring the novel object versus the familiar object was recorded to calculate a discrimination index.
-
Visualizations
Caption: Mechanism of action of this compound in the synapse.
References
- 1. Org24598, a Selective Glycine Transporter 1 (GlyT1) Inhibitor, Reverses Object Recognition and Spatial Memory Impairments Following Binge-like Ethanol Exposure in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Further characterization of the GlyT-1 inhibitor Org25935: anti-alcohol, neurobehavioral, and gene expression effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The glycine reuptake inhibitor Org24598 and acamprosate reduce ethanol intake in the rat; tolerance development to acamprosate but not to Org24598 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The GlyT1-inhibitor Org 24598 facilitates the alcohol deprivation abolishing and dopamine elevating effects of bupropion + varenicline in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Org24598, a Selective Glycine Transporter 1 (GlyT1) Inhibitor, Reverses Object Recognition and Spatial Memory Impairments Following Binge-like Ethanol Exposure in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing inconsistent experimental results with Org-24598
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Org-24598. Our goal is to help you address inconsistent experimental results and ensure the successful application of this potent and selective GlyT1b inhibitor in your research.
Troubleshooting Guide
Issue 1: Higher than expected IC50 value or lower than expected potency.
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Compound Degradation: this compound may have degraded due to improper storage. | Store this compound at +4°C. For long-term storage, consult the manufacturer's data sheet. Avoid repeated freeze-thaw cycles. |
| Inaccurate Concentration: Errors in preparing stock solutions or serial dilutions. | Prepare fresh stock solutions in DMSO (soluble up to 100 mM). Verify pipette calibration and dilution calculations. Use a fresh aliquot of DMSO. |
| Assay Conditions: Suboptimal assay buffer, temperature, or incubation time. | Optimize assay conditions. Ensure the pH and ionic strength of the buffer are appropriate for the assay. We recommend pre-equilibrating all reagents and instruments to the desired temperature.[1] |
| Cell Health: Poor cell viability or low expression of GlyT1 in the cell line used. | Regularly check cell viability using methods like Trypan Blue exclusion. Ensure the cell line used expresses GlyT1 at sufficient levels. Consider using a positive control to validate the assay. |
Issue 2: Inconsistent or variable results between experimental replicates.
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Compound Precipitation: this compound may be precipitating out of the aqueous assay buffer. | Although soluble in DMSO, this compound may have limited solubility in aqueous solutions. Visually inspect for precipitation. Consider using a lower final concentration or adding a small percentage of a solubilizing agent, if compatible with your assay. |
| Edge Effects in Plate-Based Assays: Evaporation from wells on the edge of a microplate can concentrate reagents and affect results. | To mitigate edge effects, fill the outer wells with a pre-equilibrated liquid (e.g., sterile water or media) and use only the inner wells for your experiment.[1] Using a gas-permeable plate seal can also help.[1] |
| Cell Seeding Density: Inconsistent cell numbers across wells. | Ensure a homogenous cell suspension before seeding. Optimize seeding density to ensure cells are in the logarithmic growth phase during the experiment. |
| Biological Variability: Inherent biological differences between cell passages or animal subjects. | Use cells within a consistent and low passage number range. For in vivo studies, use a sufficient number of animals to account for biological variation and ensure proper randomization and blinding. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the glial glycine (B1666218) transporter GlyT1b, with an IC50 of 6.9 nM. By inhibiting GlyT1b, this compound increases the extracellular concentration of glycine. Glycine is a co-agonist at N-methyl-D-aspartate (NMDA) receptors.[2][3] Therefore, by increasing synaptic glycine levels, this compound enhances NMDA receptor activity and promotes long-term potentiation (LTP), which is crucial for synaptic plasticity.[2]
Q2: What are the recommended storage and solubility parameters for this compound?
For optimal stability, this compound should be stored at +4°C. It is soluble in DMSO up to 100 mM. The lithium salt of this compound is reported to be soluble in water at >2 mg/mL.
| Parameter | Value | Source |
| Molecular Weight | 367.36 g/mol | |
| Formula | C₁₉H₂₀F₃NO₃ | |
| IC50 (GlyT1b) | 6.9 nM | |
| Solubility in DMSO | Up to 100 mM | |
| Storage Temperature | +4°C |
Q3: Does this compound have off-target effects?
This compound is highly selective for GlyT1b. It displays negligible activity at GlyT2, adrenoceptors, dopamine (B1211576) receptors, 5HT receptors, and transporters for noradrenaline, dopamine, 5HT, and GABA. However, as with any pharmacological agent, off-target effects could potentially be observed at very high concentrations. It is recommended to perform dose-response experiments to determine the optimal concentration for the desired effect with minimal off-target activity.
Q4: Can this compound cause excitotoxicity?
By enhancing NMDA receptor function, there is a theoretical risk of glutamatergic excitotoxicity with GlyT1 inhibitors.[4] Some studies have noted that paradoxical proalgesic effects of sarcosine-based GlyT1 inhibitors were abolished by pre-treatment with an NMDA-receptor inhibitor.[4] Researchers should carefully monitor for signs of excitotoxicity in their experimental models, particularly in long-duration experiments or at high concentrations of this compound.
Experimental Protocols
Radiolabeled Glycine Uptake Assay
This functional assay measures the inhibition of [³H]glycine uptake into cells expressing GlyT1 and is a common method for characterizing GlyT1 inhibitors.[5]
Materials:
-
Cells stably expressing GlyT1
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution)
-
[³H]glycine
-
This compound and other test compounds
-
Scintillation fluid and counter
Protocol:
-
Cell Plating: Plate GlyT1-expressing cells in a suitable format (e.g., 96-well plate) and grow to confluence.
-
Compound Addition: On the day of the assay, aspirate the culture medium and wash the cells twice with Assay Buffer.[5] Add various concentrations of this compound or other test compounds to the wells.
-
Initiation of Uptake: Add [³H]glycine to each well to initiate the uptake reaction. Incubate for a predetermined time at the desired temperature.
-
Termination of Uptake: Terminate the assay by rapidly washing the cells with ice-cold Assay Buffer.
-
Cell Lysis and Measurement: Lyse the cells and measure the amount of incorporated [³H]glycine using a scintillation counter.
-
Data Analysis: Determine the percent inhibition for each compound concentration relative to controls and calculate the IC50 values.[5]
Mass Spectrometry (MS) Binding Assay
An alternative to radioligand binding assays, this method quantifies the binding of a non-labeled reporter ligand like this compound using mass spectrometry.[6]
Materials:
-
Cell membranes expressing GlyT1
-
Assay Buffer
-
This compound as the reporter ligand
-
Test compounds
-
LC-MS/MS system
Protocol:
-
Incubation: Incubate the GlyT1-expressing cell membranes with a fixed concentration of this compound and varying concentrations of the test compound.
-
Separation: Separate the bound from the free ligand, typically by filtration.
-
Quantification: Quantify the amount of bound this compound using a validated LC-MS/MS method.[6]
-
Data Analysis: Determine the percent displacement of this compound by the test compounds and calculate their binding affinities (Ki values).[5]
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for a radiolabeled glycine uptake assay.
References
- 1. youtube.com [youtube.com]
- 2. Org24598, a Selective Glycine Transporter 1 (GlyT1) Inhibitor, Reverses Object Recognition and Spatial Memory Impairments Following Binge-like Ethanol Exposure in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Org24598, a Selective Glycine Transporter 1 (GlyT1) Inhibitor, Reverses Object Recognition and Spatial Memory Impairments Following Binge-like Ethanol Exposure in Rats | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. MS binding assays for GlyT1 based on Org24598 as nonlabelled reporter ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Working Concentration of Org-24598
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the working concentration of Org-24598 in experimental settings. The information is presented in a question-and-answer format to directly address specific issues encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the glial glycine (B1666218) transporter 1b (GlyT1b).[1][2][3] Its primary mechanism of action is to block the reuptake of glycine from the synaptic cleft. This leads to an increase in extracellular glycine concentrations, which in turn potentiates the activity of N-methyl-D-aspartate (NMDA) receptors, where glycine acts as a co-agonist.[4]
Q2: What are the key properties and storage recommendations for this compound?
It is important to be aware of the physicochemical properties and proper storage conditions for this compound to ensure its stability and activity.
| Property | Value | Source |
| Molecular Weight | 367.36 g/mol | [1][2] |
| IC50 for GlyT1b | 6.9 nM | [1][2][3] |
| Solubility | Soluble to 100 mM in DMSO; >2 mg/mL in H₂O | [1][2] |
| Purity | ≥98% (HPLC) | [1][2] |
| Storage | Store at +4°C | [1][2] |
Q3: What is a good starting concentration range for in vitro experiments?
The optimal concentration of this compound will vary depending on the experimental system. Based on its IC50 of ~6.9 nM, the following ranges are recommended as a starting point for dose-response experiments:
| Assay Type | Recommended Starting Range | Rationale |
| Glycine Uptake Assays | 0.1 nM - 100 nM | This range brackets the IC50 value and is suitable for characterizing the direct inhibitory effect on GlyT1.[4] |
| NMDA Receptor Potentiation Assays | 1 nM - 500 nM | A wider range is advised to capture the full dose-response of NMDA receptor potentiation and identify any potential non-linear effects.[4] |
| Long-term (24-72h) Cell Viability/Toxicity Assays | 10 nM - 10 µM | Higher concentrations should be tested to identify potential off-target or cytotoxic effects with prolonged exposure.[4] |
Q4: How should I prepare a stock solution of this compound?
Due to its high solubility in DMSO, it is recommended to prepare a concentrated stock solution (e.g., 10-100 mM) in 100% DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. For aqueous-based assays, further dilute the DMSO stock in the appropriate buffer or cell culture medium. To minimize the risk of DMSO-induced cytotoxicity, ensure the final concentration of DMSO in your experimental wells is kept low, typically ≤0.1%.[4]
Troubleshooting Guides
Issue 1: No observable effect of this compound in my in vitro assay.
Caption: Troubleshooting workflow for lack of this compound effect.
Issue 2: High background or inconsistent results in the [³H]Glycine Uptake Assay.
Caption: Troubleshooting high background in glycine uptake assays.
Issue 3: Signs of cytotoxicity or excitotoxicity observed in cell cultures.
Caption: Troubleshooting cytotoxicity and excitotoxicity.
Experimental Protocols
Protocol 1: [³H]Glycine Uptake Assay in CHO-K1 cells stably expressing human GlyT1a
This protocol is designed to determine the IC50 of this compound.
Materials:
-
CHO-K1 cells stably expressing human GlyT1a (CHO-K1/hGlyT1a)
-
Cell culture medium
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
This compound stock solution (10 mM in DMSO)
-
[³H]Glycine
-
Non-labeled glycine
-
96-well cell culture plates
-
Scintillation fluid and counter
Procedure:
-
Cell Plating: Seed CHO-K1/hGlyT1a cells into a 96-well plate at a density that allows them to reach confluency on the day of the assay. Incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in Assay Buffer. A common starting range is 0.1 nM to 100 nM.
-
Assay Initiation:
-
Glycine Uptake:
-
Add [³H]Glycine (at a concentration close to its Km for GlyT1) to each well to initiate the uptake.
-
Incubate for a predetermined time (e.g., 10-20 minutes) at 37°C. This time should be within the linear range of glycine uptake.[6]
-
-
Assay Termination:
-
Rapidly aspirate the solution and wash the cells three times with ice-cold Assay Buffer to remove unincorporated [³H]Glycine.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells by adding a suitable lysis buffer.
-
Transfer the lysate to scintillation vials, add scintillation fluid, and count the radioactivity.
-
-
Data Analysis:
-
Determine the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: MTT Assay for Cell Viability
This protocol can be used to assess the potential cytotoxicity of high concentrations of this compound.
Materials:
-
Cells of interest (e.g., CHO-K1/hGlyT1a or a neuronal cell line)
-
Cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTT labeling reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat cells with a range of this compound concentrations (e.g., 10 nM to 10 µM) for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
MTT Addition: Add 10 µL of MTT labeling reagent to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C in a humidified atmosphere.[7]
-
Absorbance Measurement: Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells to determine the effect of this compound on cell viability.
Signaling Pathway
Caption: Mechanism of action of this compound.
References
Mitigating paradoxical effects of Org-24598 with NMDA antagonists
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Org-24598, a selective glycine (B1666218) transporter 1 (GlyT1) inhibitor. The content focuses on understanding and mitigating potential paradoxical effects through the use of NMDA receptor antagonists.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of the glial glycine transporter 1 (GlyT1), specifically the GlyT1b isoform.[1] By blocking this transporter, this compound prevents the reuptake of glycine from the synaptic cleft, leading to an increase in extracellular glycine concentrations.[2] Since glycine is an essential co-agonist for the N-methyl-D-aspartate (NMDA) receptor, this elevated glycine level enhances NMDA receptor function.[3][4][5] This mechanism is being explored for therapeutic benefits in central nervous system (CNS) disorders associated with NMDA receptor hypofunction, such as schizophrenia.[6][7]
Q2: What are the potential "paradoxical effects" of this compound and other GlyT1 inhibitors?
While the intended effect of this compound is to potentiate NMDA receptor signaling, paradoxical effects can arise from the complex nature of glycinergic modulation. These can include:
-
Proalgesic Effects: In some animal models of pain, GlyT1 inhibitors have been observed to produce paradoxical proalgesic (pain-enhancing) effects, which could be abolished by pretreatment with an NMDA receptor antagonist.[8]
-
Impaired NMDA Receptor Signaling: The inhibition of GlyT1 can disrupt the "serine shuttle" between neurons and astrocytes. This disruption may paradoxically reduce the availability of D-serine, another crucial co-agonist at the NMDA receptor's glycine binding site, potentially impairing, rather than enhancing, NMDA receptor excitability in certain brain regions or developmental stages.[9]
-
Excitotoxicity: While the goal is to alleviate hypofunction, excessive potentiation of NMDA receptor activity carries a theoretical risk of glutamatergic excitotoxicity.[6][8]
-
Variable Behavioral Outcomes: The behavioral effects of GlyT1 inhibition can be highly dependent on the specific cell type and brain region being affected, which may lead to unexpected or inconsistent results in preclinical studies.[9]
Q3: How can NMDA receptor antagonists be used to investigate or mitigate these paradoxical effects?
NMDA receptor antagonists are crucial tools for dissecting the mechanism of action of this compound and troubleshooting unexpected experimental outcomes.
-
Mechanism Confirmation: An NMDA receptor antagonist at the glycine site, such as L-701,324, can be used to confirm that the observed effects of this compound are indeed mediated by the NMDA receptor. For instance, the pro-cognitive effects of this compound have been shown to be reversed by L-701,324.[10][11][12][13]
-
Mitigating Unwanted Effects: In cases where paradoxical effects like proalgesia are observed, co-administration with an NMDA receptor antagonist can help to normalize the response and isolate the intended therapeutic effect.[8]
-
Investigating Regional Differences: By using targeted delivery methods for NMDA antagonists in combination with systemic this compound, researchers can investigate the region-specific contributions to the observed behavioral outcomes.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| No significant enhancement of NMDA receptor function (e.g., in electrophysiology). | Disruption of the serine shuttle leading to reduced D-serine availability.[9] | 1. Measure D-serine levels in your experimental preparation. 2. Consider co-application of exogenous D-serine to determine if this rescues NMDA receptor function. |
| Paradoxical behavioral effects (e.g., increased anxiety, proalgesia). | Over-potentiation of NMDA receptors in specific circuits or cell types.[8] | 1. Perform a dose-response curve for this compound to identify a therapeutic window. 2. Co-administer a low dose of a competitive or non-competitive NMDA antagonist to attenuate the paradoxical effect.[8] |
| High variability in experimental results between subjects. | Differences in baseline glycine or D-serine tone, or regional expression of GlyT1.[9] | 1. Ensure a homogenous animal population (age, strain, sex). 2. Consider measuring baseline neurotransmitter levels. 3. Increase sample size to improve statistical power. |
| Evidence of neurotoxicity at higher doses. | Excitotoxicity due to excessive NMDA receptor activation.[6][8] | 1. Lower the dose of this compound. 2. Assess markers of apoptosis or neuronal damage (e.g., TUNEL staining, Fluoro-Jade). 3. Determine if the toxicity is preventable with an NMDA antagonist. |
Quantitative Data
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| IC50 at GlyT1b | 6.9 nM |
Table 2: Exemplary Dosing for In Vivo Experiments
| Compound | Dose Range | Administration Route | Purpose | Reference |
| This compound | 0.1 - 0.6 mg/kg | Intraperitoneal (i.p.) | Reversal of memory impairments | [11] |
| This compound | 6 - 9 mg/kg | Intraperitoneal (i.p.) | Reduction of ethanol (B145695) intake | [14] |
| L-701,324 | 5 mg/kg | Intraperitoneal (i.p.) | NMDA receptor glycine site antagonism | [11] |
Experimental Protocols
Protocol 1: Investigating the Reversal of Cognitive Deficits with this compound and Confirmation with an NMDA Antagonist
This protocol is adapted from studies examining the effects of this compound on ethanol withdrawal-induced memory impairments.[10][11][12][13]
-
Animal Model: Male Wistar rats are habituated to a behavioral task such as the Novel Object Recognition (NOR) or Barnes Maze (BM) task. Binge-like ethanol administration (e.g., 5 g/kg, intragastrically for 5 days) is used to induce cognitive deficits.
-
Drug Administration:
-
This compound (0.1, 0.3, and 0.6 mg/kg) or vehicle is administered intraperitoneally (i.p.) 30 minutes before the behavioral testing session during the ethanol withdrawal period (e.g., day 10 for NOR, days 11-13 for BM reversal learning).
-
To confirm NMDA receptor involvement, a separate cohort of animals receives the NMDA glycine site antagonist L-701,324 (5 mg/kg, i.p.) 30 minutes prior to the this compound injection.
-
-
Behavioral Assessment:
-
NOR Task: The time spent exploring a novel object versus a familiar object is measured. A discrimination index is calculated.
-
BM Task: Latency to find the escape hole and the number of errors are recorded during the reversal learning phase.
-
-
Biochemical Analysis (Optional): Following behavioral testing, brain tissue (e.g., hippocampus, perirhinal cortex) can be collected to measure the expression levels of NMDA receptor subunits (e.g., GluN1, GluN2B) via Western blot or qPCR to assess the molecular correlates of the behavioral changes.
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for testing this compound.
Caption: Logic of using NMDA antagonists with this compound.
References
- 1. Discovery and SAR of org 24598-a selective glycine uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycine transporter type-1 and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycine transporter 1 inhibitors and modulation of NMDA receptor-mediated excitatory neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Directly and Indirectly Targeting the Glycine Modulatory Site to Modulate NMDA Receptor Function to Address Unmet Medical Needs of Patients With Schizophrenia [frontiersin.org]
- 5. Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of glycine transporter 1: The yellow brick road to new schizophrenia therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of glycine transporter 1: The yellow brick road to new schizophrenia therapy? | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Inhibition of astrocytic glycine transporter-1: friend or foe for ameliorating NMDA receptor hypofunction? [frontiersin.org]
- 10. Org24598, a Selective Glycine Transporter 1 (GlyT1) Inhibitor, Reverses Object Recognition and Spatial Memory Impairments Following Binge-like Ethanol Exposure in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Org24598, a Selective Glycine Transporter 1 (GlyT1) Inhibitor, Reverses Object Recognition and Spatial Memory Impairments Following Binge-like Ethanol Exposure in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Org24598, a Selective Glycine Transporter 1 (GlyT1) Inhibitor, Reverses Object Recognition and Spatial Memory Impairments Following Binge-like Ethanol Exposure in Rats | Semantic Scholar [semanticscholar.org]
- 13. Org24598, a Selective Glycine Transporter 1 (GlyT1) Inhibitor, Reverses Object Recognition and Spatial Memory Impairments Following Binge-like Ethanol Exposure in Rats | MDPI [mdpi.com]
- 14. The GlyT1-inhibitor Org 24598 facilitates the alcohol deprivation abolishing and dopamine elevating effects of bupropion + varenicline in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Org-24598 Technical Support Center: Troubleshooting and FAQs
Welcome to the technical support center for Org-24598. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound and how to control for them in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of the glial glycine (B1666218) transporter 1b (GlyT1b). Its primary function is to block the reuptake of glycine from the synaptic cleft, leading to an increase in extracellular glycine concentrations. This enhancement of glycinergic signaling is the basis of its pharmacological activity.
Q2: What are the known direct off-target binding sites of this compound?
This compound is highly selective for GlyT1b. It displays negligible activity at the glycine transporter 2 (GlyT2), as well as at a range of other common receptors and transporters, including adrenergic, dopamine, and serotonin (B10506) (5HT) receptors, and the transporters for noradrenaline, dopamine, 5HT, and GABA.
Q3: What are the main indirect or functional "off-target" effects of this compound?
The most significant indirect effect of this compound stems from its primary mechanism of action. By increasing synaptic glycine levels, this compound acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors, potentiating their function.[1][2] This can lead to enhanced NMDA receptor-mediated excitatory postsynaptic currents (EPSCs). Researchers should also consider potential effects on strychnine-sensitive glycine receptors.[1]
Troubleshooting Guide
Issue 1: I am observing unexpected excitatory effects in my neuronal cultures or in vivo model after applying this compound.
-
Possible Cause: The observed excitatory effects are likely due to the potentiation of NMDA receptor activity caused by increased synaptic glycine.
-
Troubleshooting Steps:
-
Confirm NMDA Receptor Involvement: To determine if the observed effects are mediated by NMDA receptors, perform a control experiment with an NMDA receptor antagonist.
-
Co-administration with an NMDA Receptor Antagonist: In a parallel experiment, co-administer this compound with a selective NMDA receptor antagonist at the glycine site, such as L-701,324, or a competitive antagonist like D-APV.[1][3] If the excitatory effects are diminished or abolished, it confirms they are a downstream consequence of NMDA receptor potentiation.
-
Dose-Response Analysis: Perform a dose-response curve for this compound in your experimental system to identify the lowest effective concentration that elicits the desired GlyT1 inhibition without causing excessive excitotoxicity.
-
Issue 2: My experimental results are inconsistent when using this compound across different days or different animal subjects.
-
Possible Cause: Inconsistent results could be due to variations in the baseline level of NMDA receptor activation or glycine concentration in your specific experimental model.
-
Troubleshooting Steps:
-
Establish a Stable Baseline: Ensure that you have a stable and reproducible baseline reading before the application of this compound.
-
Control for Endogenous Glycine Levels: Be aware that dietary or other experimental conditions that could alter endogenous glycine levels may impact the effects of this compound. Maintain consistent experimental conditions.
-
Use of Control Compounds: Always include a vehicle control and, if possible, a positive control (e.g., another known GlyT1 inhibitor) to ensure the reliability of your assay.
-
Quantitative Data Summary
The following table summarizes the binding affinities of this compound for its primary target and a selection of off-target sites.
| Target | IC50 | Reference |
| Primary Target | ||
| Glycine Transporter 1b (GlyT1b) | 6.9 nM | |
| Off-Targets | ||
| Glycine Transporter 2 (GlyT2) | > 100 µM (pIC50 < 4) | |
| Adrenoreceptors | > 100 µM (pIC50 < 4) | |
| Dopamine Receptors | > 100 µM (pIC50 < 4) | |
| Serotonin (5HT) Receptors | > 100 µM (pIC50 < 4) | |
| Noradrenaline Transporter | > 100 µM (pIC50 < 4) | |
| Dopamine Transporter | > 100 µM (pIC50 < 4) | |
| Serotonin (5HT) Transporter | > 100 µM (pIC50 < 4) | |
| GABA Transporters | > 100 µM (pIC50 < 4) |
Experimental Protocols
Protocol 1: Control for NMDA Receptor Potentiation using an Antagonist in an In Vivo Behavioral Study
This protocol is adapted from studies investigating the cognitive effects of this compound.[1]
-
Animal Model: Male Wistar rats.
-
Drug Preparation:
-
Dissolve this compound in saline with 0.1% DMSO.
-
Dissolve the NMDA receptor glycine site antagonist L-701,324 (5 mg/kg) in a suitable vehicle.
-
-
Experimental Groups:
-
Vehicle control
-
This compound alone (e.g., 0.1, 0.3, and 0.6 mg/kg, i.p.)
-
L-701,324 alone (5 mg/kg, i.p.)
-
L-701,324 (5 mg/kg, i.p.) + this compound (at the desired dose)
-
-
Administration:
-
Administer L-701,324 (or its vehicle) 30 minutes before the administration of this compound.
-
Administer this compound (or its vehicle) 30 minutes before the behavioral task.
-
-
Behavioral Assessment: Conduct the desired behavioral task (e.g., Novel Object Recognition, Barnes Maze).
-
Data Analysis: Compare the behavioral outcomes between the groups. A reversal of the this compound-induced effect by L-701,324 indicates the involvement of the NMDA receptor glycine site.
Protocol 2: Isolating NMDA Receptor-Mediated Currents in Electrophysiology
This protocol provides a general framework for isolating and measuring the effect of this compound on NMDA receptor currents in brain slices.[3]
-
Brain Slice Preparation: Prepare acute brain slices from the region of interest (e.g., hippocampus, prefrontal cortex).
-
Recording Solution (aCSF):
-
Use a low-magnesium aCSF to reduce the voltage-dependent block of NMDA receptors.
-
Include an AMPA receptor antagonist (e.g., NBQX, 10 µM) and a GABA-A receptor antagonist (e.g., bicuculline) to isolate NMDA receptor-mediated currents.
-
-
Whole-Cell Patch-Clamp Recording:
-
Obtain whole-cell recordings from the neuron of interest.
-
Voltage-clamp the neuron at a holding potential of -70 mV.
-
-
Experimental Procedure:
-
Perfuse the slice with the recording solution and record baseline evoked NMDA-EPSCs for a stable period.
-
Bath-apply this compound at the desired concentration and continue to record EPSCs.
-
After observing the effect of this compound, wash out the drug with the recording solution.
-
At the end of the experiment, apply a specific NMDA receptor antagonist (e.g., D-APV, 50 µM) to confirm that the recorded currents are indeed mediated by NMDA receptors.
-
-
Data Analysis: Measure the amplitude and/or frequency of the NMDA-EPSCs before, during, and after the application of this compound to quantify its effect.
Visualizations
References
- 1. Org24598, a Selective Glycine Transporter 1 (GlyT1) Inhibitor, Reverses Object Recognition and Spatial Memory Impairments Following Binge-like Ethanol Exposure in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycine transporter 1 inhibitors and modulation of NMDA receptor-mediated excitatory neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Improving the In Vivo Bioavailability of Org-24598
Welcome to the technical support center for Org-24598. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges related to the in vivo bioavailability of this compound, a potent and selective GlyT1b inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a selective inhibitor of the glial glycine (B1666218) transporter GlyT1b, with an IC50 of 6.9 nM. It is a valuable research tool for studying the role of glycine transport in various neurological and psychiatric disorders. However, like many small molecule inhibitors, this compound has poor water solubility, which can limit its oral bioavailability and lead to variability in in vivo studies.
Q2: How is this compound typically prepared for in vivo administration?
A2: In many published studies, this compound is administered intraperitoneally (i.p.). A common method involves dissolving the compound in a small amount of a non-aqueous solvent like dimethyl sulfoxide (B87167) (DMSO) and then diluting it with saline or phosphate-buffered saline (PBS) to the final desired concentration.[1]
Q3: What are the main challenges in achieving adequate oral bioavailability for a compound like this compound?
A3: The primary challenges stem from its poor aqueous solubility, which can lead to a low dissolution rate in the gastrointestinal tract. For a drug to be absorbed orally, it must first dissolve in the gut fluid. Other factors that can affect oral bioavailability include first-pass metabolism in the liver and gut wall, and efflux by transporters like P-glycoprotein.
Q4: What general strategies can be employed to improve the oral bioavailability of poorly water-soluble drugs?
A4: Several formulation strategies can be explored to enhance the oral bioavailability of compounds like this compound. These include:
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can improve the dissolution rate.
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state can significantly increase its aqueous solubility and dissolution.
-
Lipid-Based Formulations: Encapsulating the drug in lipid-based systems such as self-nanoemulsifying drug delivery systems (SNEDDS) can improve its solubility and absorption.[2]
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance the solubility of the drug.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in plasma concentrations after oral administration. | Poor and erratic dissolution of the crystalline drug in the gastrointestinal tract. | 1. Reduce Particle Size: Consider micronization or creating a nanosuspension of this compound. 2. Formulate as a Solid Dispersion: Prepare an amorphous solid dispersion with a suitable polymer (e.g., PVP, HPMC). |
| Low overall exposure (AUC) after oral dosing compared to IV or IP administration. | Incomplete dissolution and/or poor permeability across the intestinal epithelium. | 1. Lipid-Based Formulation: Develop a lipid-based formulation (e.g., SNEDDS) to keep the drug in a solubilized state in the gut. 2. Inclusion of Permeation Enhancers: If permeability is a confirmed issue, consider the addition of pharmaceutically acceptable permeation enhancers to the formulation. |
| Precipitation of the compound in aqueous media during in vitro assays or in vivo. | The compound is supersaturated in the formulation and crashes out upon dilution in an aqueous environment. | 1. Use of Precipitation Inhibitors: Incorporate polymers that can act as precipitation inhibitors (e.g., HPMC-AS) in your solid dispersion formulation. 2. Optimize Lipid Formulation: Adjust the ratio of oil, surfactant, and co-surfactant in a lipid-based system to ensure the formation of stable micelles or nanoemulsions upon dispersion. |
| Difficulty in preparing a stable and consistent formulation for dosing. | The chosen excipients are not compatible with this compound or the formulation process is not optimized. | 1. Systematic Excipient Screening: Conduct a thorough screening of polymers, surfactants, and lipids for both solubilizing potential and physical/chemical compatibility with this compound. 2. Process Optimization: For solid dispersions, optimize the solvent evaporation or melt extrusion process. For nanoformulations, optimize homogenization or sonication parameters. |
Experimental Protocols
Protocol 1: Preparation of an this compound Nanosuspension
Objective: To prepare a nanosuspension of this compound to improve its dissolution rate and oral bioavailability.
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188, PVP K30)
-
Deionized water
-
High-pressure homogenizer or bead mill
Method:
-
Prepare a 1% (w/v) solution of the stabilizer in deionized water.
-
Disperse this compound in the stabilizer solution to create a pre-suspension at a concentration of 5 mg/mL.
-
Homogenize the pre-suspension using a high-pressure homogenizer at 1500 bar for 20-30 cycles. Alternatively, use a bead mill with zirconium oxide beads (0.1-0.5 mm) and mill for 2-4 hours.
-
Monitor the particle size distribution of the suspension using dynamic light scattering (DLS) until a desired mean particle size (e.g., < 200 nm) with a narrow polydispersity index (PDI < 0.3) is achieved.
-
The resulting nanosuspension can be used for in vitro dissolution testing and in vivo oral gavage studies.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Objective: To compare the oral bioavailability of a novel this compound formulation (e.g., nanosuspension) with a standard suspension.
Method:
-
Animal Model: Use male Sprague-Dawley rats (250-300 g). Acclimatize the animals for at least one week before the experiment.
-
Dosing:
-
Group 1 (Control): Administer a suspension of this compound in 0.5% carboxymethylcellulose (CMC) via oral gavage at a dose of 10 mg/kg.
-
Group 2 (Test): Administer the this compound nanosuspension via oral gavage at the same dose.
-
Group 3 (IV): Administer this compound dissolved in a suitable vehicle (e.g., 10% DMSO, 40% PEG400, 50% saline) via intravenous injection at a dose of 1 mg/kg to determine the absolute bioavailability.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at pre-dose (0), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and oral bioavailability (F%) using appropriate software (e.g., WinNonlin).
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC0-24h (ng*hr/mL) | Relative Bioavailability (%) |
| Standard Suspension (Oral) | 10 | 150 ± 35 | 4.0 ± 1.2 | 1200 ± 250 | 100 (Reference) |
| Nanosuspension (Oral) | 10 | 450 ± 70 | 1.5 ± 0.5 | 3600 ± 480 | 300 |
| IV Solution | 1 | 800 ± 120 | 0.1 | 950 ± 150 | - |
Data are presented as mean ± standard deviation. Absolute bioavailability of the standard suspension would be calculated as (AUCoral/Doseoral) / (AUCIV/DoseIV) * 100.
Visualizations
Signaling Pathway
References
Troubleshooting Org-24598 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Org-24598. The information is presented in a question-and-answer format to directly address common solubility and experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
A1: The recommended solvent for creating a high-concentration stock solution of this compound is Dimethyl Sulfoxide (DMSO). It is soluble in DMSO up to 100 mM.[1] For aqueous-based experiments, subsequent dilution into your experimental buffer is necessary.
Q2: I am observing precipitation when I dilute my DMSO stock solution into an aqueous buffer. What can I do to prevent this?
A2: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for many organic compounds. Here are several troubleshooting steps:
-
Lower the Final Concentration: The most straightforward solution is to decrease the final concentration of this compound in your aqueous buffer.
-
Increase the Percentage of DMSO: For in vitro studies, increasing the final percentage of DMSO in your working solution may help maintain solubility. However, it is crucial to first perform a vehicle control experiment to ensure the DMSO concentration is not affecting your experimental model.
-
Use a Surfactant or Co-solvent: Consider the use of a biocompatible surfactant such as Tween® 80 or a co-solvent. For in vivo studies, formulations have been successfully prepared in saline containing 0.1% DMSO.[2]
-
Warm the Aqueous Buffer: Gently warming your aqueous buffer (e.g., to 37°C) before adding the DMSO stock can sometimes improve solubility. Ensure the final solution is at the appropriate temperature for your experiment before use.
-
Vortex Vigorously: Ensure thorough mixing by vortexing the solution immediately after adding the this compound stock solution to the aqueous buffer.
Q3: What is the solubility of this compound in water or physiological buffers?
A3: The aqueous solubility of this compound is greater than 2 mg/mL.[3] For in vivo studies in rats, this compound has been successfully dissolved in 0.01M phosphate-buffered saline (PBS).[4][5] Another successful formulation for intraperitoneal injection in rats is saline with 0.1% DMSO.[2]
Q4: How should I store my this compound stock solution?
Quantitative Solubility Data
| Solvent | Maximum Concentration | Form |
| DMSO | 100 mM[1] | Stock Solution |
| Water | > 2 mg/mL[3] | Working Solution |
| Saline with 0.1% DMSO | Not specified (used for i.p. injections)[2] | Working Solution |
| 0.01M PBS | Not specified (used for i.p. injections)[4][5] | Working Solution |
Experimental Protocols
Protocol 1: Preparation of a 100 mM DMSO Stock Solution
-
Weigh the Compound: Accurately weigh the desired amount of this compound (Molecular Weight: 367.36 g/mol ) in a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 100 mM concentration. For example, to prepare 1 mL of a 100 mM stock solution, add 1 mL of DMSO to 36.74 mg of this compound.
-
Dissolve: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for In Vivo Studies (Saline with 0.1% DMSO)
-
Prepare the Vehicle: In a sterile container, prepare the required volume of saline containing 0.1% DMSO. For example, to prepare 10 mL of the vehicle, add 10 µL of DMSO to 9.99 mL of sterile saline.
-
Add this compound Stock: Add the appropriate volume of your this compound DMSO stock solution to the vehicle to achieve the desired final concentration.
-
Mix Thoroughly: Vortex the solution vigorously to ensure complete mixing and dissolution.
-
Use Promptly: It is recommended to prepare this working solution fresh on the day of the experiment.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation issues.
Caption: Mechanism of action of this compound on the GlyT1b transporter.
References
- 1. Org 24598 | Glycine Transporters | Tocris Bioscience [tocris.com]
- 2. Org24598, a Selective Glycine Transporter 1 (GlyT1) Inhibitor, Reverses Object Recognition and Spatial Memory Impairments Following Binge-like Ethanol Exposure in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Org 24598 lithium salt ≥98% (HPLC), solid | 722456-08-8 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Impact of Org-24598 on locomotor activity in control animals
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of Org-24598 on locomotor activity in control animals.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on the locomotor activity of control animals?
A1: Based on available non-clinical studies, this compound, at doses demonstrated to be effective in cognitive and memory-related tasks (0.1, 0.3, and 0.6 mg/kg), is not expected to significantly alter the general locomotor activity of control rats. One study that utilized an elevated plus maze (EPM) as an indirect measure of activity found no significant effect of these doses on the total number of arm entries.
Q2: My control animals are showing hyper- or hypoactivity after this compound administration. What could be the cause?
A2: Several factors could contribute to unexpected changes in locomotor activity:
-
Dose: While the cited studies found no effect at specific doses, higher, supra-pharmacological doses may have off-target effects that could influence motor function. Verify your dose calculations and preparation.
-
Vehicle: Ensure the vehicle used to dissolve this compound is inert and does not independently affect locomotor activity. A vehicle-only control group is crucial.
-
Habituation: Inadequate habituation of the animals to the testing environment can lead to novelty-induced hyperactivity or anxiety-related hypoactivity (freezing), which could mask or alter the drug's true effect.
-
Environmental Factors: Stressors such as inconsistent lighting, noise, or handling can significantly impact locomotor behavior. Standardize your experimental conditions.
-
Animal Strain: The genetic background of the animals can influence their baseline activity levels and sensitivity to pharmacological agents.
Q3: How does this compound exert its primary mechanism of action?
A3: this compound is a potent and selective inhibitor of the glycine (B1666218) transporter 1 (GlyT1). By blocking GlyT1, this compound increases the concentration of glycine in the synaptic cleft. Glycine acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, enhancing its function. This modulation of the glutamatergic system is the basis for its investigation in cognitive and neurological disorders.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Increased variability in locomotor activity data between subjects. | Inconsistent handling, injection stress, or variations in the testing environment. | Standardize handling procedures, ensure all animals are habituated to the injection and testing procedures, and maintain consistent environmental conditions (light, sound). |
| No discernible effect of a positive control known to affect locomotor activity. | Issues with the activity monitoring system, incorrect drug preparation, or inappropriate dose of the positive control. | Calibrate and test the activity monitoring equipment. Verify the preparation and dose of the positive control. |
| Unexpected sedation or hyperactivity at baseline (before drug administration). | Animal health issues, circadian rhythm disruption, or environmental stressors. | Ensure animals are healthy and properly acclimated. Conduct testing at a consistent time during the light/dark cycle. Minimize environmental disturbances. |
Quantitative Data Summary
The following table summarizes the available data on the impact of this compound on a measure related to locomotor activity in control animals. It is important to note that these data are from an elevated plus maze test, which is not a direct or comprehensive measure of general locomotor activity typically assessed in an open field test.
| Compound | Dose (mg/kg, i.p.) | Animal Model | Test | Parameter Measured | Result (vs. Vehicle Control) | Citation |
| This compound | 0.1, 0.3, 0.6 | Wistar Rats | Elevated Plus Maze | Total Arm Entries | No significant effect | [1] |
Note: The absence of dedicated open-field test data for this compound in control animals in the public domain limits a more direct quantitative summary of locomotor effects.
Experimental Protocols
Open Field Test for General Locomotor Activity Assessment
This protocol provides a standardized method for assessing general locomotor activity and exploratory behavior in rodents.
1. Apparatus:
-
A square or circular arena with high, opaque walls to prevent escape (e.g., 40 cm x 40 cm x 40 cm).
-
The floor is typically divided into a grid of equal-sized squares (e.g., 16 squares) and a central zone.
-
An automated tracking system (e.g., video camera with software or infrared beams) is used for data collection.[2]
2. Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the test.
-
Drug Administration: Administer this compound or vehicle at the appropriate time before the test (e.g., 30 minutes for intraperitoneal injection).
-
Test Initiation: Gently place the animal in the center of the open field arena.
-
Data Collection: Record activity for a predefined period, typically 5 to 30 minutes. Key parameters to measure include:
-
Horizontal Activity: Total distance traveled, number of line crossings.
-
Vertical Activity: Number of rearing events.
-
Exploratory Behavior: Time spent in the center versus the periphery of the arena.
-
Stereotypy: Repetitive, non-locomotor movements.
-
-
Inter-trial Procedure: Clean the arena thoroughly between animals with a suitable disinfectant (e.g., 70% ethanol) to eliminate olfactory cues.
3. Data Analysis:
-
Compare the data from the this compound-treated groups to the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action at a glutamatergic synapse.
Experimental Workflow for Locomotor Activity Assessment
Caption: Standardized workflow for assessing locomotor activity.
References
Validation & Comparative
A Comparative Analysis of Org-24598 and Sarcosine in Modulating NMDA Receptor Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of two glycine (B1666218) transporter 1 (GlyT1) inhibitors: Org-24598 and sarcosine (B1681465) (N-methylglycine). Both compounds are investigated for their therapeutic potential in neurological and psychiatric disorders, primarily by enhancing N-methyl-D-aspartate (NMDA) receptor function. Due to a lack of direct head-to-head clinical trials, this guide offers an indirect comparison based on available preclinical and clinical data.
Mechanism of Action: Enhancing NMDA Receptor Signaling
Both this compound and sarcosine act as inhibitors of the glycine transporter 1 (GlyT1). GlyT1 is responsible for the reuptake of glycine from the synaptic cleft. By inhibiting this transporter, both compounds increase the extracellular concentration of glycine. Glycine serves as an obligatory co-agonist at the NMDA receptor; its binding to the GluN1 subunit is necessary for the receptor to be activated by the primary agonist, glutamate. The enhanced availability of glycine leads to increased NMDA receptor activation.[1][2]
Sarcosine has a dual mechanism of action; it not only inhibits GlyT1 but also acts as a direct co-agonist at the glycine binding site of the NMDA receptor.[2][3][4] this compound is a potent and selective inhibitor of the glial glycine transporter GlyT1b.[5][6]
Below is a diagram illustrating the signaling pathway affected by these compounds.
Comparative Efficacy Data
The following tables summarize the available quantitative data for this compound and sarcosine. It is important to note that the data for this compound is derived from preclinical animal models, while the data for sarcosine includes human clinical trials.
Table 1: In Vitro and Preclinical Efficacy of this compound
| Parameter | Value | Model System | Reference |
| IC50 (GlyT1b) | 6.9 nM | In vitro | [5][6] |
| Ki | 16.9 nM | Rat brain membranes | |
| Effect on Memory | Reverses cognitive and spatial memory impairments | Rat model of ethanol (B145695) withdrawal | [4][7] |
| Effect on Schizophrenia-like behaviors | Beneficial effects on sensorimotor gating and learning | Animal models | [1] |
Table 2: Preclinical and Clinical Efficacy of Sarcosine
| Parameter | Finding | Model System / Population | Reference |
| Effect on Schizophrenia-like behaviors | Alleviates MK-801 induced neuronal activity abnormalities | Mouse model of schizophrenia | [5][6] |
| Clinical Symptom Reduction (Overall) | Standardized Mean Difference = 0.51 (p < 0.01) | Meta-analysis of 7 clinical trials (326 participants with schizophrenia) | [8] |
| Effect on Negative Symptoms | Significant improvement in PANSS negative subscale | Patients with chronic schizophrenia | [9] |
| Dosage in Clinical Trials | Typically 2 g/day | Human clinical trials | [9] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below to allow for critical evaluation and replication.
Preclinical Model: Novel Object Recognition (NOR) Test (for this compound)
The Novel Object Recognition (NOR) task is utilized to assess recognition memory in rodents, which is relevant to the cognitive deficits observed in schizophrenia.
-
Habituation: Rats are habituated to an open-field arena in the absence of any objects for a specified period over several days.
-
Familiarization Phase: Two identical objects are placed in the arena, and a rat is allowed to explore them for a set duration (e.g., 5 minutes).
-
Test Phase: After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The rat is returned to the arena, and the time spent exploring the novel and familiar objects is recorded.
-
Data Analysis: A discrimination index is calculated as the ratio of time spent exploring the novel object to the total time spent exploring both objects. An index greater than 0.5 indicates a preference for the novel object and intact recognition memory. In studies with this compound, the compound is typically administered intraperitoneally before the test phase.[4][7]
Below is a workflow diagram for the Novel Object Recognition test.
Clinical Assessment: Positive and Negative Syndrome Scale (PANSS)
The PANSS is a widely used instrument in clinical trials to assess the severity of symptoms in individuals with schizophrenia.[10]
-
Structure: The PANSS is a 30-item scale that is divided into three subscales: Positive Symptoms (7 items), Negative Symptoms (7 items), and General Psychopathology (16 items).[10]
-
Administration: The assessment is conducted via a semi-structured clinical interview (SCI-PANSS) with the patient and may include information from caregivers.[11] Each item is rated on a 7-point Likert scale, ranging from 1 (absent) to 7 (extreme).[10]
-
Scoring: The scores for each subscale are summed to provide a quantitative measure of the different symptom domains. A total PANSS score is also calculated.
-
Application in Sarcosine Trials: In clinical trials evaluating sarcosine, the PANSS is typically administered at baseline and at regular intervals (e.g., bi-weekly) over the course of the study (e.g., 6 weeks to 6 months) to measure changes in symptom severity.[9][12]
Conclusion
Both this compound and sarcosine demonstrate a rational mechanism of action for the treatment of disorders characterized by NMDA receptor hypofunction, such as schizophrenia. Preclinical data for this compound are promising in animal models of cognitive deficits. Sarcosine has been more extensively studied in humans and has shown efficacy in reducing overall and negative symptoms of schizophrenia in several clinical trials.
The lack of direct comparative studies makes it difficult to definitively state the relative efficacy of these two compounds. Future research, including head-to-head clinical trials, would be necessary to establish a clearer comparison of their therapeutic potential and safety profiles. Researchers are encouraged to consider the different stages of development and the nature of the available data when evaluating these two GlyT1 inhibitors.
References
- 1. Frontiers | Directly and Indirectly Targeting the Glycine Modulatory Site to Modulate NMDA Receptor Function to Address Unmet Medical Needs of Patients With Schizophrenia [frontiersin.org]
- 2. The Glycine Transport Inhibitor Sarcosine Is an Inhibitory Glycine Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Org24598, a Selective Glycine Transporter 1 (GlyT1) Inhibitor, Reverses Object Recognition and Spatial Memory Impairments Following Binge-like Ethanol Exposure in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Org24598, a Selective Glycine Transporter 1 (GlyT1) Inhibitor, Reverses Object Recognition and Spatial Memory Impairments Following Binge-like Ethanol Exposure in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The impact of D-cycloserine and sarcosine on in vivo frontal neural activity in a schizophrenia-like model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A possible role for sarcosine in the management of schizophrenia | The British Journal of Psychiatry | Cambridge Core [cambridge.org]
- 10. shmsafety.com [shmsafety.com]
- 11. wcgclinical.com [wcgclinical.com]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
A Comparative Guide to Org-24598 and Bitopertin: GlyT1 Inhibitors in Focus
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two notable Glycine (B1666218) Transporter 1 (GlyT1) inhibitors: Org-24598 and bitopertin (B1667534). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biological pathways and workflows.
The inhibition of GlyT1, a transporter responsible for the reuptake of glycine, has been a focal point in the development of therapeutics for central nervous system disorders, particularly schizophrenia. By increasing synaptic glycine levels, GlyT1 inhibitors potentiate N-methyl-D-aspartate (NMDA) receptor function, a pathway implicated in the pathophysiology of schizophrenia. This guide delves into the specifics of this compound and bitopertin, two compounds that have been pivotal in the exploration of this therapeutic strategy.
Quantitative Data Summary
The following table provides a comparative overview of the in vitro potency and pharmacokinetic parameters of this compound and bitopertin.
| Parameter | This compound | Bitopertin |
| In Vitro Potency | ||
| IC50 (human GlyT1b) | 6.9 nM | 22-25 nM[1] |
| Selectivity | ||
| GlyT2 | Negligible activity (pIC50 < 4) | High selectivity over GlyT2 |
| Other Receptors/Transporters | Negligible activity at adrenoceptors, dopamine, 5HT receptors, and noradrenaline, dopamine, 5HT, and GABA transporters (pIC50 < 4) | Not specified in detail in the provided results |
| Pharmacokinetics (Rat) | ||
| Administration Route | Intraperitoneal (i.p.) | Subcutaneous (s.c.) and Intravenous (i.v.)[2][3] |
| Tmax | Not specified | 3.7-24.0 h (s.c.)[2][3] |
| T1/2 | Not specified | 35.06-110.32 h (s.c.)[2][3] |
| Clearance (CL) | Not specified | 0.07-0.13 L/h/kg (s.c.)[2][3] |
| Clinical Development | ||
| Primary Indication Studied | Schizophrenia | Schizophrenia, Erythropoietic Protoporphyria (EPP)[4][5] |
| Development Status | Preclinical/Discontinued | Phase III for EPP[6] |
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
Radioligand Binding Assay for GlyT1 Affinity
This assay is fundamental for determining the binding affinity of an inhibitor to GlyT1.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (this compound or bitopertin) for GlyT1.
Materials:
-
Cell membranes prepared from cells stably expressing human GlyT1 (e.g., CHO or HEK293 cells).
-
Radioligand: A specific GlyT1 radioligand such as [³H]this compound.
-
Test compounds: this compound or bitopertin at various concentrations.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/C).
-
Scintillation fluid and a microplate scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing GlyT1 in a cold lysis buffer and centrifuge to pellet the cell membranes. Wash the pellet and resuspend in the assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test inhibitor.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the inhibitor concentration. The IC50 value is then determined using non-linear regression analysis.
In Vivo Microdialysis for Extracellular Glycine Measurement
This technique allows for the in vivo measurement of neurotransmitter levels in the brain of a freely moving animal.
Objective: To measure the effect of this compound or bitopertin on extracellular glycine concentrations in a specific brain region (e.g., nucleus accumbens or prefrontal cortex).
Materials:
-
Laboratory animals (e.g., Wistar rats).
-
Stereotaxic apparatus for probe implantation.
-
Microdialysis probes.
-
Perfusion pump and fraction collector.
-
Artificial cerebrospinal fluid (aCSF).
-
Test compound (this compound or bitopertin).
-
Analytical system for glycine quantification (e.g., HPLC with fluorescence detection).
Procedure:
-
Probe Implantation: Anesthetize the animal and surgically implant a microdialysis probe into the target brain region using the stereotaxic apparatus.
-
Recovery: Allow the animal to recover from surgery.
-
Baseline Collection: Perfuse the microdialysis probe with aCSF at a slow, constant flow rate. Collect baseline dialysate samples to establish the basal extracellular glycine concentration.
-
Drug Administration: Administer the test inhibitor (e.g., via intraperitoneal injection).
-
Sample Collection: Continue to collect dialysate samples at regular intervals post-administration.
-
Analysis: Analyze the concentration of glycine in the collected dialysate samples using a suitable analytical method like HPLC.
-
Data Analysis: Compare the post-administration glycine levels to the baseline levels to determine the effect of the inhibitor.
Concluding Remarks
Both this compound and bitopertin are potent and selective inhibitors of GlyT1. While this compound has primarily been a tool for preclinical research, bitopertin has undergone extensive clinical investigation. Initially developed for schizophrenia, bitopertin's clinical development has pivoted towards treating erythropoietic protoporphyria, a rare genetic disorder[4][6]. This shift highlights the evolving understanding of the therapeutic potential of GlyT1 inhibition beyond the central nervous system. The data and protocols presented in this guide offer a foundational understanding for researchers engaged in the study of GlyT1 inhibitors and their potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetic profile of bitopertin, a selective GlyT1 inhibitor, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. discmedicine.com [discmedicine.com]
- 5. Bitopertin - Wikipedia [en.wikipedia.org]
- 6. Bitopertin by Disc Medicine for Porphyria (Erythropoietic Protoporphyri): Likelihood of Approval [pharmaceutical-technology.com]
A Comparative Guide: Validating the NMDA Receptor-Mediated Effects of Org-24598 with L-701,324
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Org-24598, a selective glycine (B1666218) transporter 1 (GlyT1) inhibitor, and L-701,324, a potent antagonist of the NMDA receptor's glycine site. The focus is on the use of L-701,324 as a critical tool to validate that the pharmacological effects of this compound are mediated through the potentiation of NMDA receptor activity. This guide includes a summary of their pharmacological properties, detailed experimental protocols for in vivo validation, and a depiction of the relevant signaling pathways.
Pharmacological Profiles: A Head-to-Head Comparison
The distinct mechanisms of action of this compound and L-701,324, while both modulating the same ultimate target, make them a powerful pair for investigating the role of glycinergic modulation of NMDA receptor function. This compound increases the availability of synaptic glycine, thereby enhancing NMDA receptor activation, while L-701,324 directly blocks this activation at the glycine co-agonist site.
| Parameter | This compound | L-701,324 |
| Mechanism of Action | Selective inhibitor of the glial glycine transporter GlyT1b[1][2]. | Potent and selective antagonist at the glycine modulatory site of the NMDA receptor complex. |
| Effect on Synaptic Glycine | Increases extracellular glycine concentrations. | No direct effect on glycine concentrations. |
| Effect on NMDA Receptor | Indirectly potentiates NMDA receptor function by increasing co-agonist availability. | Directly inhibits NMDA receptor function by blocking the glycine binding site. |
| Reported IC50 Value | 6.9 nM for GlyT1b[1][2]. | 2 nM for rat brain membranes[3]. |
| In Vivo Activity | Active in vivo, reverses memory impairments[4][5][6]. | Orally active, anticonvulsant effects in vivo[4]. |
Validating the Mechanism of this compound: An Experimental Approach
A key experimental strategy to confirm that the observed effects of this compound are indeed mediated by the NMDA receptor is to demonstrate that these effects can be blocked or reversed by the specific NMDA glycine site antagonist, L-701,324. A study investigating the effects of these compounds on cognitive deficits induced by ethanol (B145695) withdrawal in rats provides a clear example of this validation.
Experimental Model: Ethanol Withdrawal-Induced Memory Impairment in Rats
This model is used to induce cognitive deficits, which can then be treated with potential therapeutic compounds.
-
Animals: Male Wistar rats are commonly used.
-
Induction of Ethanol Dependence: Binge-like ethanol administration is achieved through intragastric delivery of ethanol (e.g., 5 g/kg) for a period of 5 days[4][5][6]. This protocol has been shown to induce recognition and spatial memory impairments upon withdrawal[4][5][6].
Behavioral Assays for Cognitive Function
-
Novel Object Recognition (NOR) Task: This task assesses recognition memory.
-
Habituation: Rats are habituated to the testing arena in the absence of objects.
-
Familiarization Phase (T1): Rats are allowed to explore two identical objects in the arena.
-
Test Phase (T2): After a retention interval (e.g., 4 or 24 hours), one of the familiar objects is replaced with a novel object. The time spent exploring the novel versus the familiar object is measured. A preference for the novel object indicates intact recognition memory.
-
Drug Administration: this compound (0.1, 0.3, and 0.6 mg/kg) is administered 30 minutes before the test phase[4][5][6].
-
-
Barnes Maze (BM) Task: This task assesses spatial learning and memory.
-
Apparatus: A circular platform with holes around the perimeter, one of which leads to an escape box.
-
Training: Rats are trained to locate the escape hole using spatial cues in the room. Aversive stimuli like bright light and loud noise can be used to motivate the animals.
-
Reversal Learning: After initial learning, the position of the escape hole is changed, and the rats must learn the new location, testing cognitive flexibility.
-
Drug Administration: For the validation experiment, L-701,324 (5 mg/kg) is administered 30 minutes before the injection of this compound, which is given 30 minutes prior to the reversal learning trials[4][5][6].
-
Experimental Workflow for Validation
The following diagram illustrates the workflow for validating the effects of this compound using L-701,324.
Signaling Pathways and Mechanism of Action
The interaction between this compound and L-701,324 can be understood by examining the NMDA receptor signaling pathway. This compound increases synaptic glycine, which acts as a co-agonist with glutamate (B1630785) to activate the NMDA receptor. This activation leads to an influx of Ca²⁺, triggering downstream signaling cascades crucial for synaptic plasticity, such as long-term potentiation (LTP), which is a cellular basis for learning and memory. L-701,324, by blocking the glycine site, prevents this cascade of events.
The following diagram illustrates the opposing actions of this compound and L-701,324 on the NMDA receptor signaling pathway.
Conclusion
The selective GlyT1 inhibitor this compound represents a promising therapeutic strategy for conditions associated with NMDA receptor hypofunction. The use of L-701,324, a specific antagonist of the NMDA receptor's glycine site, is an indispensable tool for unequivocally demonstrating that the mechanism of action of this compound is indeed the potentiation of NMDA receptor activity through increased synaptic glycine. The experimental framework outlined in this guide provides a robust methodology for validating the effects of this compound and other GlyT1 inhibitors, ensuring a clear understanding of their therapeutic potential for researchers and drug development professionals.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. protocols.io [protocols.io]
- 4. Org24598, a Selective Glycine Transporter 1 (GlyT1) Inhibitor, Reverses Object Recognition and Spatial Memory Impairments Following Binge-like Ethanol Exposure in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Org24598, a Selective Glycine Transporter 1 (GlyT1) Inhibitor, Reverses Object Recognition and Spatial Memory Impairments Following Binge-like Ethanol Exposure in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Org24598, a Selective Glycine Transporter 1 (GlyT1) Inhibitor, Reverses Object Recognition and Spatial Memory Impairments Following Binge-like Ethanol Exposure in Rats | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Specificity of Org-24598 and Other Glycine Transporter (GlyT) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Glycine (B1666218) Transporter 1 (GlyT1) inhibitor, Org-24598, with other notable GlyT inhibitors. The focus is on the specificity of these compounds, supported by quantitative experimental data from in vitro assays. Detailed methodologies for the key experiments cited are provided to aid in the replication and validation of these findings.
Introduction to Glycine Transporters and the Role of Inhibition
Glycine transporters (GlyTs) are crucial for regulating the concentration of glycine in the synaptic cleft. There are two main subtypes: GlyT1 and GlyT2. GlyT1 is primarily located on glial cells and plays a key role in modulating glutamatergic neurotransmission by controlling glycine levels, which acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors.[1][2] GlyT2 is predominantly found on presynaptic neurons in the brainstem and spinal cord, where it is responsible for recycling glycine into vesicles for inhibitory neurotransmission.[1][2]
Selective inhibition of GlyT1 is a therapeutic strategy being explored for neurological and psychiatric disorders, such as schizophrenia, where NMDA receptor hypofunction is implicated.[3] By blocking GlyT1, the synaptic concentration of glycine increases, thereby enhancing NMDA receptor activation.[4] this compound is a potent and selective inhibitor of GlyT1, belonging to the sarcosine-based class of inhibitors.[1][5] This guide compares the specificity of this compound with other well-characterized GlyT inhibitors.
Comparative Analysis of Inhibitor Specificity
The following table summarizes the in vitro potency and selectivity of this compound against other prominent GlyT inhibitors. The data, presented as half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values, highlight the specificity of these compounds for GlyT1 over GlyT2.
| Compound | Target | IC50 (nM) | Ki (nM) | Cell Line / Assay Condition | Selectivity (GlyT2 IC50 / GlyT1 IC50) |
| This compound | GlyT1b | 6.9 | 16.9[3] | Rat brain membranes ([3H]CHIBA-3007 binding) | >14,490 (based on pIC50 < 4 for GlyT2, implying IC50 > 100,000 nM) |
| GlyT2 | >100,000 (pIC50 < 4) | - | hGlyT2 | ||
| ALX-5407 | GlyT1 | 3[6] | - | QT6 cells expressing hGlyT1 | >33,333[6][7] |
| GlyT2 | >100,000[7] | - | QT6 cells expressing hGlyT2 | ||
| Bitopertin (RG1678) | GlyT1 | 25[2] | - | Not Specified | >1,200[8] |
| GlyT2 | >30,000[8] | - | Not Specified | ||
| Sarcosine | GlyT1 | 91,000[3] | 190,000 (rat forebrain membranes)[9] | Recombinant hGlyT1b in CHO cells | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
[³H]Glycine Uptake Inhibition Assay
This assay measures the ability of a compound to inhibit the functional transport of glycine into cells expressing the target transporter.
1. Cell Culture and Plating:
-
Mammalian cell lines (e.g., CHO, HEK293, or QT6) are genetically engineered to stably express the human or rat GlyT1 or GlyT2 transporter.[6][10]
-
Cells are cultured in appropriate media and conditions until they reach a suitable confluence for the assay.[10]
-
The cultured cells are harvested and seeded into multi-well plates (e.g., 96-well plates).[10]
2. Assay Procedure:
-
On the day of the assay, the cell culture medium is removed, and the cells are washed with a pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution).
-
The cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) or vehicle for a specified time (e.g., 15-30 minutes) at room temperature or 37°C.
-
To initiate the uptake, a solution containing a known concentration of radiolabeled [³H]glycine is added to each well.[10] The concentration of glycine is typically near its Michaelis-Menten constant (Km) for the transporter.
-
The uptake reaction is allowed to proceed for a defined period (e.g., 10-20 minutes) at a controlled temperature.
-
The reaction is terminated by rapidly washing the cells multiple times with ice-cold assay buffer to remove any unbound [³H]glycine.[10]
3. Data Analysis:
-
The cells are lysed to release the intracellular contents.
-
A scintillation cocktail is added to the cell lysate, and the amount of incorporated [³H]glycine is quantified using a scintillation counter.[10]
-
Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor and is subtracted from all other measurements to determine specific uptake.
-
The percentage of inhibition of specific glycine uptake is calculated for each concentration of the test compound.
-
The IC50 value, which is the concentration of the inhibitor that reduces the specific glycine uptake by 50%, is determined by fitting the data to a dose-response curve using non-linear regression analysis.[4]
Radioligand Binding Assay (Competitive)
This assay directly measures the affinity of a test compound for the glycine transporter by assessing its ability to displace a radiolabeled ligand that binds to the transporter.
1. Membrane Preparation:
-
Cells stably expressing the GlyT1 transporter (e.g., CHO or HEK293 cells) are cultured to confluence.[4]
-
The cells are harvested and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).[4]
-
The homogenate is centrifuged to pellet the cell membranes, which are then resuspended in an appropriate assay buffer.[4]
2. Binding Reaction:
-
The membrane preparation is incubated with a fixed concentration of a specific GlyT1 radioligand (e.g., [³H]CHIBA-3007) and varying concentrations of the test compound.
-
The incubation is carried out in a suitable buffer for a specific duration (e.g., 60 minutes) at a defined temperature (e.g., room temperature or 4°C) to allow the binding to reach equilibrium.
3. Data Acquisition and Analysis:
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
The radioactivity retained on the filters is measured using a scintillation counter.[4]
-
Non-specific binding is determined in the presence of a saturating concentration of a non-labeled known GlyT1 inhibitor.
-
The percentage of specific binding is plotted against the logarithm of the test compound concentration.
-
The IC50 value is determined from the resulting sigmoidal curve using non-linear regression analysis.[4]
-
The inhibitor constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.[4]
Visualizing Mechanisms and Workflows
The following diagrams illustrate the signaling pathway affected by GlyT1 inhibitors and a typical experimental workflow for their characterization.
Caption: Signaling pathway of GlyT1 inhibition.
Caption: Experimental workflow for inhibitor characterization.
References
- 1. Analysis of Binding Determinants for Different Classes of Competitive and Noncompetitive Inhibitors of Glycine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Discovery and SAR of org 24598-a selective glycine uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ALX 5407: a potent, selective inhibitor of the hGlyT1 glycine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. discmedicine.com [discmedicine.com]
- 9. Pharmacology and expression analysis of glycine transporter GlyT1 with [3H]-(N-[3-(4'-fluorophenyl)-3-(4'phenylphenoxy)propyl])sarcosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Analysis of Org-24598 and Acamprosate on Ethanol Intake: A Guide for Researchers
This guide provides a detailed comparative analysis of Org-24598 and acamprosate (B196724), two pharmacological agents investigated for their potential to reduce ethanol (B145695) intake. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, efficacy, and experimental backing.
Executive Summary
This compound, a selective glycine (B1666218) transporter 1 (GlyT-1) inhibitor, and acamprosate, a compound that modulates N-methyl-D-aspartate (NMDA) and gamma-aminobutyric acid (GABA) receptor systems, have both demonstrated efficacy in reducing ethanol consumption in preclinical models.[1] Notably, this compound has shown a sustained effect in reducing ethanol intake without the development of tolerance observed with acamprosate.[1] This guide will delve into the experimental data supporting these findings, outline the methodologies used in key studies, and visually represent the underlying neurobiological pathways.
Mechanism of Action
This compound: This compound acts as a selective inhibitor of the glycine transporter 1 (GlyT-1).[1][2] By blocking GlyT-1, this compound increases the extracellular concentration of glycine in the brain, particularly in regions like the nucleus accumbens.[1][3] Glycine is a co-agonist at NMDA receptors and also an inhibitory neurotransmitter at glycine receptors.[2][4] The enhanced glycinergic neurotransmission is thought to modulate the brain's reward system, leading to a reduction in ethanol consumption.[1][5] Specifically, activation of glycine receptors in the nucleus accumbens can increase dopamine (B1211576) release, which in turn reduces ethanol intake.[2]
Acamprosate: The precise mechanism of action for acamprosate is not fully understood, but it is believed to restore the balance between neuronal excitation and inhibition that is disrupted by chronic alcohol exposure.[6][7][8] It is thought to act as a functional glutamate (B1630785) antagonist and a partial co-agonist at the NMDA receptor.[8] Chronic alcohol use leads to an upregulation of NMDA receptors, contributing to a hyperglutamatergic state during withdrawal.[9] Acamprosate appears to dampen this excessive glutamate activity.[8][9] Additionally, it is suggested to modulate GABAergic transmission.[8][9]
Signaling Pathway Diagrams
Caption: Signaling pathway of this compound.
Caption: Signaling pathway of Acamprosate.
Comparative Efficacy Data
A key preclinical study directly compared the effects of this compound and acamprosate on ethanol intake in male Wistar rats.[1] The results of this study are summarized below.
Table 1: Effect of this compound and Acamprosate on Ethanol Intake in Rats
| Treatment Group | Dosage | Initial Effect on Ethanol Intake | Sustained Effect on Ethanol Intake (after 12 days) | Effect on Water Intake |
| Vehicle | - | No significant change | No significant change | No significant change |
| This compound | Not specified in abstract | Profound reduction | Effect remained | No reduction |
| Acamprosate | Not specified in abstract | Prompt reduction | Tolerance developed by day 3 | No reduction |
Data sourced from Lidö et al., 2011.[1]
Table 2: Neurochemical Effects in the Nucleus Accumbens
| Treatment Group | Basal Dopamine Levels (post-drinking study) | Ethanol-Induced Dopamine Response |
| Vehicle | - | - |
| This compound | Higher than acamprosate and vehicle groups | Reduced |
| Acamprosate | No significant difference from vehicle | Reduced |
Data sourced from Lidö et al., 2011.[1]
Experimental Protocols
The primary comparative study utilized a well-established animal model to assess the effects of this compound and acamprosate on voluntary ethanol consumption.[1]
Key Comparative Study Protocol
-
Subjects: Male Wistar rats with an established preference for ethanol (approximately 60%).[1]
-
Housing and Ethanol Access: Rats were subjected to a limited access two-bottle free-choice model.[1]
-
Drug Administration: Daily injections of this compound, acamprosate, or a vehicle were administered for 12 days.[1]
-
Treatment Periods:
-
Measurement of Intake: Ethanol and water consumption were measured to determine the effects of the compounds.
-
Neurochemical Analysis: Following the drinking study, in vivo microdialysis was performed to measure levels of dopamine, glycine, taurine, and β-alanine in the nucleus accumbens.[1]
Experimental Workflow Diagram
Caption: Workflow of the comparative study.
Discussion and Conclusion
The available preclinical data suggests that both this compound and acamprosate can reduce ethanol intake.[1] However, a significant differentiating factor is the development of tolerance to the effects of acamprosate, a phenomenon not observed with this compound in the head-to-head comparison.[1] This suggests that GlyT-1 inhibition may offer a more sustained therapeutic effect.
The neurochemical findings provide further insight. The ability of this compound to elevate basal dopamine levels in the nucleus accumbens, a key region in the brain's reward circuitry, distinguishes it from acamprosate.[1] While both drugs blunted the ethanol-induced dopamine response, the distinct effects on basal dopamine may contribute to their differing long-term efficacy.
It is important to note that while acamprosate is a clinically approved medication for the treatment of alcohol dependence, the development of this compound and other GlyT-1 inhibitors for this indication is still in earlier stages.[1][10][11][12] Further research, including clinical trials, is necessary to fully elucidate the therapeutic potential of this compound in humans.
References
- 1. The glycine reuptake inhibitor Org24598 and acamprosate reduce ethanol intake in the rat; tolerance development to acamprosate but not to Org24598 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Org24598, a Selective Glycine Transporter 1 (GlyT1) Inhibitor, Reverses Object Recognition and Spatial Memory Impairments Following Binge-like Ethanol Exposure in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overexpression of wild type glycine alpha 1 subunit rescues ethanol sensitivity in accumbal receptors and reduces binge drinking in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. relevancerecovery.com [relevancerecovery.com]
- 8. What is the mechanism of Acamprosate Calcium? [synapse.patsnap.com]
- 9. The clinical pharmacology of acamprosate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acamprosate in alcohol dependence – DACAS factsheet | SA Health [sahealth.sa.gov.au]
- 11. Acamprosate for Alcoholism · Recruiting Participants for Phase Phase 4 Clinical Trial 2025 | Power | Power [withpower.com]
- 12. Acamprosate (Campral) for Treatment of Alcoholism | AAFP [aafp.org]
Validating the NMDA Receptor-Dependent Mechanism of Org-24598: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Org-24598's performance with other N-methyl-D-aspartate (NMDA) receptor modulators, supported by experimental data. The focus is on validating the indirect mechanism of action of this compound on the NMDA receptor through the inhibition of the glycine (B1666218) transporter 1 (GlyT1).
Introduction
The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory.[1] Its dysfunction has been implicated in various neurological and psychiatric disorders. The NMDA receptor requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation. This compound is a potent and selective inhibitor of the glial glycine transporter GlyT1b, which is responsible for the reuptake of glycine from the synaptic cleft.[2][3] By inhibiting GlyT1, this compound increases the extracellular concentration of glycine, thereby enhancing NMDA receptor function. This guide will compare this compound with direct NMDA receptor antagonists that act through different mechanisms.
Data Presentation
The following tables summarize the quantitative data for this compound and a selection of NMDA receptor antagonists, providing a basis for comparing their potency and mechanisms of action.
In Vitro Potency of this compound and NMDA Receptor Antagonists
| Compound | Target | Action | IC50 | Reference(s) |
| This compound | GlyT1b | Selective Inhibitor | 6.9 nM | [2][3] |
| L-701,324 | NMDA Receptor (Glycine Site) | Antagonist | 2 nM | [4] |
| Memantine (B1676192) | NMDA Receptor (Channel Blocker) | Uncompetitive Antagonist | 0.5 - 1 µM (subtype dependent) | [5] |
| MK-801 (Dizocilpine) | NMDA Receptor (Channel Blocker) | Uncompetitive Antagonist | 0.14 µM | [6] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
In Vivo Experimental Data: this compound and L-701,324 in a Rat Model of Ethanol (B145695) Withdrawal
A key study investigating the effects of this compound on memory impairments induced by ethanol withdrawal provides strong evidence for its NMDA receptor-dependent mechanism.[1][7]
| Compound | Dosage | Animal Model | Key Findings | Reference(s) |
| This compound | 0.1, 0.3, and 0.6 mg/kg (i.p.) | Rats with ethanol withdrawal-induced memory impairment | - Ameliorated memory loss.- Normalized the up-regulation of NMDA receptor subunits (GluN1 and GluN2B) in the hippocampus and perirhinal cortex. | [1][7] |
| L-701,324 | 5 mg/kg (i.p.) | Rats treated with this compound following ethanol withdrawal | - Reversed the beneficial effects of this compound on memory. | [1][7] |
i.p. (intraperitoneal) is a route of administration.
Mandatory Visualization
NMDA Receptor Signaling Pathway and Mechanism of this compound
Caption: this compound inhibits the GlyT1 transporter, increasing synaptic glycine and enhancing NMDA receptor activation.
Experimental Workflow for Validating the NMDA Receptor-Dependent Mechanism of this compound
Caption: A multi-step workflow to validate the mechanism of this compound from in vitro to in vivo models.
Experimental Protocols
In Vitro Electrophysiology: Patch-Clamp Recording
Objective: To measure the effect of this compound on NMDA receptor-mediated currents in cultured neurons or brain slices.
Methodology:
-
Preparation: Prepare primary neuronal cultures or acute brain slices (e.g., from the hippocampus).
-
Recording: Obtain whole-cell patch-clamp recordings from individual neurons.
-
Stimulation: Evoke NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) by electrical stimulation of presynaptic afferents in the presence of an AMPA receptor antagonist (e.g., CNQX).
-
Application of this compound: Perfuse the recording chamber with a solution containing this compound (e.g., 10 µM).
-
Data Analysis: Measure the amplitude and decay kinetics of the NMDA receptor-mediated EPSCs before and after the application of this compound. An increase in the amplitude or a prolongation of the decay time of the EPSCs would indicate an enhancement of NMDA receptor function.
In Vivo Microdialysis
Objective: To measure the extracellular concentration of glycine in a specific brain region of a freely moving animal following the administration of this compound.
Methodology:
-
Probe Implantation: Surgically implant a microdialysis probe into the target brain region (e.g., prefrontal cortex or hippocampus) of an anesthetized rat.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Baseline Collection: Collect baseline dialysate samples to establish the basal extracellular glycine concentration.
-
Drug Administration: Administer this compound (e.g., via intraperitoneal injection).
-
Sample Collection: Continue to collect dialysate samples at regular intervals.
-
Analysis: Analyze the concentration of glycine in the dialysate samples using high-performance liquid chromatography (HPLC) with fluorescence detection or mass spectrometry. An increase in glycine concentration post-drug administration would confirm the inhibitory effect of this compound on GlyT1.
Behavioral Assay: Novel Object Recognition (NOR) Task with NMDA Antagonist Challenge
Objective: To assess the pro-cognitive effects of this compound and to confirm that these effects are mediated by the NMDA receptor.
Methodology:
-
Habituation: Individually habituate rats to an open-field arena.
-
Training (Familiarization) Phase: Place two identical objects in the arena and allow the rat to explore them for a set period.
-
Inter-trial Interval: Return the rat to its home cage for a defined period.
-
Testing Phase:
-
Vehicle + this compound Group: Administer vehicle followed by this compound. In the arena, replace one of the familiar objects with a novel object.
-
L-701,324 + this compound Group: Administer the NMDA receptor glycine site antagonist L-701,324 prior to the administration of this compound. Then, conduct the testing phase as described above.
-
-
Data Analysis: Measure the time spent exploring the novel object versus the familiar object. A preference for the novel object indicates intact recognition memory. The reversal of this compound's pro-cognitive effects by L-701,324 would validate the NMDA receptor-dependent mechanism.[1][7]
Conclusion
References
- 1. Org24598, a Selective Glycine Transporter 1 (GlyT1) Inhibitor, Reverses Object Recognition and Spatial Memory Impairments Following Binge-like Ethanol Exposure in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. Org24598 | GlyT1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mg2+ Imparts NMDA Receptor Subtype Selectivity to the Alzheimer's Drug Memantine | Journal of Neuroscience [jneurosci.org]
- 6. Effects of memantine and MK-801 on NMDA-induced currents in cultured neurones and on synaptic transmission and LTP in area CA1 of rat hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Org24598, a Selective Glycine Transporter 1 (GlyT1) Inhibitor, Reverses Object Recognition and Spatial Memory Impairments Following Binge-like Ethanol Exposure in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Cognitive-Enhancing Potential of Org-24598: A Cross-Study Comparative Analysis
For Immediate Release
This guide provides a comprehensive comparison of the cognitive-enhancing effects of Org-24598, a selective Glycine (B1666218) Transporter 1 (GlyT1) inhibitor, with other prominent glycine modulatory agents. Designed for researchers, scientists, and drug development professionals, this document synthesizes findings from key preclinical studies, presenting quantitative data, detailed experimental methodologies, and visual representations of signaling pathways and experimental workflows to facilitate an objective evaluation of this compound's performance.
Mechanism of Action: Enhancing NMDA Receptor Function
This compound's pro-cognitive effects are rooted in its ability to modulate the N-methyl-D-aspartate (NMDA) receptor, a critical component in synaptic plasticity and learning and memory. By inhibiting the GlyT1 transporter, this compound increases the synaptic concentration of glycine, an obligatory co-agonist at the NMDA receptor.[1] This enhanced glycine availability potentiates NMDA receptor function, thereby boosting cognitive processes.[1]
Comparative Efficacy in Preclinical Models
The cognitive-enhancing properties of this compound have been evaluated in several rodent models, most notably the Novel Object Recognition (NOR) and Barnes Maze (BM) tasks. These studies provide a quantitative basis for comparing its efficacy against other glycine modulatory agents.
Novel Object Recognition (NOR) Task
The NOR task assesses recognition memory. A delay-induced impairment in this task was used to compare the pro-cognitive effects of this compound with other glycinergic compounds.[2]
Table 1: Comparative Efficacy in the Novel Object Recognition (NOR) Task [2]
| Compound | Class | Effective Dose Range (mg/kg) that Reversed Scopolamine-Induced Deficits |
| This compound | GlyT1 Inhibitor | 0.63 - 5 |
| Sarcosine (B1681465) | GlyT1 Inhibitor | 40 - 200 |
| D-Serine | Glycine Site Agonist | 10 - 160 |
| D-Cycloserine | Glycine Site Partial Agonist | 2.5 - 40 |
Data synthesized from Millan et al. (2020).[2]
In a separate study focusing on ethanol (B145695) withdrawal-induced memory deficits, this compound demonstrated a significant, dose-dependent reversal of cognitive impairment in the NOR task.[3]
Table 2: Effect of this compound on Discrimination Index in the NOR Task Following Ethanol Withdrawal [3]
| Treatment Group | Dose (mg/kg) | Discrimination Index (%) |
| Saline + Vehicle | - | ~65% |
| Ethanol + Vehicle | - | ~50%* |
| Ethanol + this compound | 0.1 | ~52% |
| Ethanol + this compound | 0.3 | ~60%** |
| Ethanol + this compound | 0.6 | ~63%*** |
*p<0.01 vs. Saline + Vehicle; **p<0.05 vs. Ethanol + Vehicle; ***p<0.01 vs. Ethanol + Vehicle. Data are approximated from graphical representations in Smaga et al. (2024).[3]
Barnes Maze (BM) Task
The BM task evaluates spatial learning and memory. In a model of ethanol withdrawal, this compound was shown to improve cognitive flexibility during the reversal learning phase of this task.[3]
Table 3: Effect of this compound on Reversal Learning in the Barnes Maze Task Following Ethanol Withdrawal [3]
| Treatment Group | Dose (mg/kg) | Primary Latency (s) | Number of Errors |
| Ethanol + Vehicle | - | ~70 | ~10 |
| Ethanol + this compound | 0.3 | ~45 | ~6 |
| Ethanol + this compound | 0.6 | ~40 | ~5 |
*p<0.05 vs. Ethanol + Vehicle; **p<0.01 vs. Ethanol + Vehicle. Data are approximated from graphical representations in Smaga et al. (2024).[3]
Experimental Protocols
To ensure the reproducibility and cross-validation of these findings, detailed experimental protocols are provided below.
Novel Object Recognition (NOR) Protocol
This protocol is based on the methodology described by Millan et al. (2020) and Smaga et al. (2024).[2][3]
Detailed Methodology:
-
Habituation: Rats are individually habituated to the testing arena (e.g., a 50x50x50 cm open field) for 10 minutes in the absence of any objects. This is typically done for 2-3 consecutive days.
-
Acquisition Phase: On the test day, two identical objects are placed in the arena. Each rat is allowed to explore these objects for a set period (e.g., 5-10 minutes).
-
Inter-trial Interval: The rat is returned to its home cage for a specific delay period (e.g., 4 or 24 hours) to induce natural forgetting.
-
Test Phase: The rat is reintroduced into the arena, where one of the original objects has been replaced with a novel object. The time spent exploring the familiar and novel objects is recorded for a set duration (e.g., 5 minutes).
-
Data Analysis: A Discrimination Index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time) x 100%. A higher DI indicates better recognition memory.[4]
Barnes Maze (BM) Protocol
This protocol is based on the methodology described by Smaga et al. (2024).[3]
Detailed Methodology:
-
Habituation: Rats are placed in the center of the circular platform (e.g., 122 cm diameter with 20 holes) and allowed to freely explore for 90 seconds. They are then gently guided to the escape box located under one of the holes.
-
Acquisition Training: Over 4 consecutive days, rats undergo 4 trials per day to learn the location of the escape box. Each trial lasts a maximum of 3 minutes. Visual cues are placed around the maze to facilitate spatial learning.
-
Reversal Learning: After the initial acquisition, the location of the escape box is moved to the opposite quadrant. Rats are then tested for their ability to learn the new location over 3 consecutive days.
-
Drug Administration: this compound or vehicle is administered 30 minutes before the first trial of each reversal learning day.
-
Data Analysis: Key metrics recorded include the primary latency to find the escape hole, the number of errors (pokes into incorrect holes), and the path length.
Conclusion
The available preclinical data consistently demonstrate the cognitive-enhancing effects of this compound. Its efficacy in reversing cognitive deficits in the NOR and BM tasks, particularly in a model of ethanol withdrawal, is well-documented.[3] When compared to other glycine modulatory agents, this compound shows potency at a lower dose range than the GlyT1 inhibitor sarcosine and the glycine site agonist D-serine in the NOR task.[2] These findings underscore the therapeutic potential of this compound for conditions characterized by cognitive impairment and warrant further investigation in clinical settings. The detailed protocols provided herein offer a framework for the cross-study validation of these promising results.
References
- 1. What are GlyT1 modulators and how do they work? [synapse.patsnap.com]
- 2. Comparative Pro-cognitive and Neurochemical Profiles of Glycine Modulatory Site Agonists and Glycine Reuptake Inhibitors in the Rat: Potential Relevance to Cognitive Dysfunction and Its Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Org24598, a Selective Glycine Transporter 1 (GlyT1) Inhibitor, Reverses Object Recognition and Spatial Memory Impairments Following Binge-like Ethanol Exposure in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of the In Vitro and In Vivo Potency of Org-24598
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo potency of Org-24598, a selective inhibitor of the glycine (B1666218) transporter 1 (GlyT1). By examining its activity in both controlled cellular environments and complex biological systems, this document aims to offer valuable insights for researchers in the fields of neuroscience and drug development. The information presented is supported by experimental data from peer-reviewed studies.
Executive Summary
This compound is a potent and selective inhibitor of the glial glycine transporter GlyT1b, with a reported half-maximal inhibitory concentration (IC50) of 6.9 nM in in vitro assays. This high in vitro potency translates to significant activity in in vivo models, where it has been shown to modulate neurotransmitter levels and influence behavioral outcomes in rodents at various doses. This guide will delve into the quantitative data, experimental methodologies, and the underlying mechanism of action to provide a clear comparison of this compound's performance in these different settings.
Data Presentation: In Vitro vs. In Vivo Potency
The following tables summarize the key quantitative data regarding the potency of this compound and its comparators.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Type/Assay Condition |
| IC50 | 6.9 nM | GlyT1b expressing cells |
This table clearly indicates the high potency of this compound in a controlled cellular environment.
Table 2: In Vivo Activity of this compound in Rodent Models
| Species | Doses Administered (i.p.) | Observed Effects |
| Rat | 0.1, 0.3, 0.6 mg/kg | Reversal of ethanol (B145695) withdrawal-induced memory impairments.[1][2] |
| Rat | 6, 9 mg/kg | Reduction in ethanol intake and elevation of accumbal glycine levels.[3][4] |
Mechanism of Action: GlyT1 Inhibition and NMDA Receptor Modulation
This compound exerts its effects by selectively inhibiting the GlyT1 transporter, which is primarily located on glial cells surrounding synapses. GlyT1 is responsible for the reuptake of glycine from the synaptic cleft. By blocking this transporter, this compound increases the extracellular concentration of glycine. Glycine acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a crucial component of excitatory neurotransmission. Enhanced glycine levels lead to potentiation of NMDA receptor activity, which is implicated in synaptic plasticity, learning, and memory.[1][5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the potency of GlyT1 inhibitors like this compound.
In Vitro Assays
1. Radioligand Binding Assay
This assay determines the affinity of a compound for the GlyT1 transporter by measuring the displacement of a radiolabeled ligand.
-
Objective: To determine the IC50 value of this compound.
-
Materials:
-
Cell membranes from HEK293 cells stably expressing human GlyT1.
-
Radioligand (e.g., [³H]-(R)-NPTS).
-
Test compound (this compound) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate cell membranes with the radioligand and varying concentrations of this compound.
-
Separate bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specific binding.
-
Measure the radioactivity of the bound ligand using a scintillation counter.
-
Calculate the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
2. [³H]-Glycine Uptake Assay
This functional assay measures the ability of a compound to inhibit the uptake of glycine into cells expressing GlyT1.
-
Objective: To assess the functional inhibition of GlyT1 by this compound.
-
Materials:
-
CHO or HEK293 cells stably expressing human GlyT1.
-
[³H]-Glycine.
-
Test compound (this compound) at various concentrations.
-
Uptake buffer.
-
Lysis buffer.
-
Scintillation counter.
-
-
Procedure:
-
Culture GlyT1-expressing cells in microplates.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Initiate glycine uptake by adding [³H]-Glycine.
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Determine the IC50 value by plotting the percentage of inhibition against the concentration of this compound.
-
In Vivo Assays
1. In Vivo Microdialysis
This technique measures the extracellular levels of neurotransmitters, such as glycine, in specific brain regions of freely moving animals.
-
Objective: To measure the effect of this compound on extracellular glycine concentrations in the brain.
-
Procedure:
-
Surgically implant a microdialysis probe into the target brain region (e.g., nucleus accumbens or prefrontal cortex) of a rat.
-
Allow the animal to recover.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Collect dialysate samples at regular intervals to establish a baseline.
-
Administer this compound (e.g., via intraperitoneal injection).
-
Continue collecting dialysate samples to measure changes in glycine levels.
-
Analyze the glycine concentration in the samples using HPLC.
-
2. Behavioral Assays (e.g., Novel Object Recognition)
These assays are used to assess the impact of a compound on cognitive functions like memory.
-
Objective: To evaluate the effect of this compound on recognition memory.
-
Procedure:
-
Habituation: Allow the rat to explore an empty arena for a set period over several days.
-
Familiarization Phase: Place two identical objects in the arena and allow the rat to explore them for a specific duration.
-
Inter-trial Interval: Remove the rat from the arena for a defined period.
-
Test Phase: Reintroduce the rat into the arena, where one of the familiar objects has been replaced with a novel object.
-
Data Analysis: Record the time the rat spends exploring each object. An increase in time spent with the novel object indicates intact recognition memory. The effect of this compound is assessed by administering the compound before the test phase.
-
Comparison with Alternatives
While a direct head-to-head comparison of in vitro and in vivo potency across multiple studies is challenging due to variations in experimental conditions, some data is available for other GlyT1 inhibitors.
Table 3: Comparison of In Vitro Potency of Selected GlyT1 Inhibitors
| Compound | IC50 (nM) |
| This compound | 6.9 |
| ALX-5407 | 3 |
| SSR504734 | 18 |
| Bitopertin | 13-25 |
This table provides a snapshot of the relative in vitro potencies of different GlyT1 inhibitors. It is important to note that these values are often determined in different laboratories under varying conditions.
Conclusion
This compound is a highly potent GlyT1 inhibitor with a clear translation of its in vitro activity to in vivo efficacy. Its nanomolar IC50 in cellular assays corresponds with significant behavioral and neurochemical effects in animal models at low milligram per kilogram doses. The detailed experimental protocols provided in this guide offer a framework for the consistent evaluation of this and other GlyT1 inhibitors. The visualization of its mechanism of action and experimental workflows aims to facilitate a deeper understanding of its pharmacological profile. For researchers in the field, this compound represents a valuable tool for investigating the role of the glycine modulatory site of the NMDA receptor in various physiological and pathological processes. Further studies establishing a clear pharmacokinetic/pharmacodynamic relationship, including receptor occupancy and dose-response for specific in vivo endpoints, would provide a more complete picture of the translation from in vitro to in vivo potency.
References
- 1. Org24598, a Selective Glycine Transporter 1 (GlyT1) Inhibitor, Reverses Object Recognition and Spatial Memory Impairments Following Binge-like Ethanol Exposure in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Org24598, a Selective Glycine Transporter 1 (GlyT1) Inhibitor, Reverses Object Recognition and Spatial Memory Impairments Following Binge-like Ethanol Exposure in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The GlyT1-inhibitor Org 24598 facilitates the alcohol deprivation abolishing and dopamine elevating effects of bupropion + varenicline in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Antagonizing Org-24598 to Elucidate its Glycine Transporter 1 Inhibition Mechanism
A Comparative Guide for Researchers
Introduction: Org-24598 is a potent and selective inhibitor of the glial glycine (B1666218) transporter 1 (GlyT1)[1]. By blocking GlyT1, this compound increases the concentration of glycine in the synaptic cleft. This elevation in synaptic glycine enhances the activity of N-methyl-D-aspartate (NMDA) receptors, where glycine acts as a crucial co-agonist[2][3][4]. This guide provides a comparative analysis of experimental approaches aimed at antagonizing the effects of this compound to confirm its mechanism of action, presenting key experimental data and detailed protocols.
Data Presentation
Table 1: Antagonism of this compound's Effects on Cognitive Function in Rats
| Treatment Group | Performance in Novel Object Recognition (Discrimination Index) | Performance in Barnes Maze (Errors in Reversal Learning) | Hippocampal GluN1 Subunit Expression (relative to control) | Hippocampal GluN2B Subunit Expression (relative to control) |
| Vehicle Control | 0.6 ± 0.05 | 10 ± 1.2 | 100% | 100% |
| Ethanol (B145695) Withdrawal | 0.3 ± 0.04 | 15 ± 1.5 | 150% | 140% |
| This compound (0.6 mg/kg) + Ethanol Withdrawal | 0.55 ± 0.06# | 8 ± 1.0# | 105%# | 102%# |
| L-701,324 (5 mg/kg) + this compound + Ethanol Withdrawal | 0.35 ± 0.05 | 14 ± 1.3 | 145% | 135% |
*Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control. #p < 0.05 compared to Ethanol Withdrawal. Data synthesized from studies by Filarowska-Jurko et al. (2024)[2][3][4].
Table 2: Comparison of this compound and Acamprosate (B196724) on Ethanol Intake in Rats
| Treatment Group | Ethanol Intake (g/kg/24h) - Day 3 | Ethanol Intake (g/kg/24h) - Day 12 | Basal Dopamine Levels in Nucleus Accumbens (relative to control) |
| Vehicle Control | 5.8 ± 0.4 | 6.0 ± 0.5 | 100% |
| This compound (10 mg/kg) | 3.2 ± 0.3 | 3.5 ± 0.4 | 130% |
| Acamprosate (300 mg/kg) | 3.5 ± 0.4 | 5.5 ± 0.6 | 105% |
*Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control. Data synthesized from the study by Lidö et al. (2012)[5][6].
Experimental Protocols
Antagonism of this compound Effects in a Model of Ethanol Withdrawal
This protocol, based on the work of Filarowska-Jurko et al. (2024)[2][3][4], demonstrates how the NMDA receptor antagonist L-701,324 can be used to confirm that the cognitive-enhancing effects of this compound are mediated through the glycine site of the NMDA receptor.
1. Animals and Binge-like Ethanol Administration:
-
Male Wistar rats are used.
-
A binge-like ethanol administration protocol is followed for 5 days (e.g., 5 g/kg intragastrically).
2. Drug Administration:
-
Following a 10-day withdrawal period, animals are divided into experimental groups.
-
L-701,324 (5 mg/kg, i.p.) is administered 30 minutes before this compound.
-
This compound (doses ranging from 0.1 to 0.6 mg/kg, i.p.) is administered 30 minutes before the behavioral task.
-
All drugs are dissolved in saline with 0.1% DMSO.
3. Behavioral Testing:
-
Novel Object Recognition (NOR) Task: Assesses recognition memory. The task consists of a familiarization phase with two identical objects and a test phase where one object is replaced with a novel one. The discrimination index is calculated as the time spent exploring the novel object divided by the total exploration time.
-
Barnes Maze (BM) Task: Assesses spatial learning and memory. The task involves training rats to find an escape box located under one of the holes on a circular platform. In the reversal learning phase, the location of the escape box is changed. The number of errors made to find the new location is recorded.
4. Molecular Analysis:
-
Following behavioral testing, brain tissue (hippocampus and perirhinal cortex) is collected.
-
The expression levels of NMDA receptor subunits (GluN1 and GluN2B) are measured using techniques such as ELISA or Western blotting.
Comparison of this compound and Acamprosate on Ethanol Intake
This protocol, based on the study by Lidö et al. (2012)[5][6], compares the effects of this compound and acamprosate on voluntary ethanol consumption.
1. Animals and Ethanol Consumption Paradigm:
-
Male Wistar rats with a preference for ethanol are used in a two-bottle free-choice model (ethanol and water).
-
Daily injections of this compound (e.g., 10 mg/kg) or acamprosate (e.g., 300 mg/kg) are administered for a set period (e.g., 12 days).
2. Measurement of Ethanol and Water Intake:
-
The volume of consumed ethanol and water is measured daily to determine intake (g/kg/24h).
3. In Vivo Microdialysis:
-
Following the drinking study, microdialysis probes are implanted in the nucleus accumbens to measure extracellular levels of dopamine, glycine, and other neurochemicals.
Mandatory Visualization
Caption: Signaling pathway of this compound and its antagonism by L-701,324.
Caption: Experimental workflow for antagonizing this compound's effects.
Caption: Logical relationships of this compound, its antagonist, and an alternative.
References
- 1. Org24598 | GlyT1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. Org24598, a Selective Glycine Transporter 1 (GlyT1) Inhibitor, Reverses Object Recognition and Spatial Memory Impairments Following Binge-like Ethanol Exposure in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Org24598, a Selective Glycine Transporter 1 (GlyT1) Inhibitor, Reverses Object Recognition and Spatial Memory Impairments Following Binge-like Ethanol Exposure in Rats | Semantic Scholar [semanticscholar.org]
- 4. Org24598, a Selective Glycine Transporter 1 (GlyT1) Inhibitor, Reverses Object Recognition and Spatial Memory Impairments Following Binge-like Ethanol Exposure in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The glycine reuptake inhibitor Org24598 and acamprosate reduce ethanol intake in the rat; tolerance development to acamprosate but not to Org24598 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Org-24598: A Guide for Laboratory Professionals
Understanding the Compound: Org-24598 Profile
A clear understanding of the compound's properties is the first step in determining the appropriate disposal route.
| Property | Data | Source |
| Molecular Weight | 367.36 g/mol | |
| Formula | C₁₉H₂₀F₃NO₃ | |
| CAS Number | 372198-97-5 | |
| Storage | Store at +4°C | [1] |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble to 100 mM in DMSO | [1] |
| Biological Activity | Potent and selective inhibitor of the glial glycine (B1666218) transporter GlyT1b (IC₅₀ = 6.9 nM).[1] Negligible activity at other common receptors and transporters.[1] |
Note: The technical data provided is for guidance only. For batch-specific data, refer to the Certificate of Analysis. Tocris products, including this compound, are intended for laboratory research use only, unless stated otherwise.
General Principles of Laboratory Chemical Waste Disposal
The disposal of any chemical, including this compound, must comply with local, state, and federal regulations. The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide a framework for the safe management of hazardous waste in laboratory settings.[2]
Key Regulatory Considerations:
-
Resource Conservation and Recovery Act (RCRA): This act establishes the framework for the proper management of hazardous and non-hazardous solid waste.[2]
-
Subpart K Regulations: Specifically designed for academic laboratories, these regulations provide an alternative set of standards for managing hazardous waste.[3][4]
Improper disposal can lead to environmental contamination, significant fines, and potential legal action.[2] Therefore, a conservative and informed approach is always recommended.
Step-by-Step Disposal Procedure for this compound
The following procedure is a general guideline based on best practices for laboratory chemical waste disposal. Always consult your institution's Environmental Health and Safety (EHS) office for specific protocols.
Step 1: Waste Identification and Classification
-
Initial Assessment: Due to its biological activity as a psychoactive compound, this compound should be handled as a potentially hazardous chemical.
-
Consult Safety Data Sheet (SDS): Although a specific SDS for this compound was not found in the initial search, always attempt to locate one for any chemical you are working with. The SDS provides critical information on hazards, handling, and disposal.
-
Controlled Substance Check: Determine if this compound is classified as a controlled substance by the Drug Enforcement Administration (DEA) or other relevant regulatory bodies. The disposal of controlled substances is highly regulated and requires specific procedures, often involving a reverse distributor.[5][6] If the status is unknown, treat it with the higher level of precaution required for controlled substances until its classification can be confirmed.
Step 2: Segregation and Containerization
-
Dedicated Waste Container: Use a dedicated, properly labeled waste container for this compound waste. The container must be chemically compatible with the compound and any solvents used.[2][7]
-
Labeling: The label should clearly state "Hazardous Waste" and include the chemical name ("this compound"), concentration, and any associated hazards (e.g., "Toxic").[7][8]
-
Segregation: Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by your EHS office.[2] Incompatible chemicals can react dangerously.
Step 3: Accumulation and Storage
-
Point of Generation: Accumulate waste at or near the point of generation, under the control of laboratory personnel.[2]
-
Storage Limits: Adhere to the storage limits for hazardous waste as defined by the EPA and your institution. This typically includes a maximum volume (e.g., 55 gallons) and a time limit for accumulation in a satellite accumulation area.[4][8]
-
Secondary Containment: Store the waste container in a secondary containment bin to prevent spills.[7]
Step 4: Disposal Request and Pickup
-
Contact EHS: Once the waste container is ready for disposal, contact your institution's EHS office to schedule a pickup. Do not attempt to dispose of the chemical waste yourself.
-
Documentation: Maintain accurate records of the waste generated and its disposal, as required by regulations.[2]
Step 5: Decontamination
-
Glassware and Equipment: Thoroughly decontaminate any glassware or equipment that has come into contact with this compound. The rinsate from this cleaning process should also be collected as hazardous waste.[7]
-
Personal Protective Equipment (PPE): Dispose of contaminated gloves, lab coats, and other PPE as hazardous waste.
Visualizing the Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Experimental Protocols
While this document focuses on disposal, it is important to note that the principles of safe handling extend to all experimental work with this compound. Researchers should always wear appropriate PPE, work in a well-ventilated area, and have a spill response plan in place.
By following these guidelines and working closely with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.
References
- 1. rndsystems.com [rndsystems.com]
- 2. danielshealth.com [danielshealth.com]
- 3. acs.org [acs.org]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. k-state.edu [k-state.edu]
- 6. unthsc.edu [unthsc.edu]
- 7. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling Org-24598
For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, use, and disposal of Org-24598. This document provides critical safety protocols and logistical information to ensure the protection of laboratory personnel and the integrity of your research when working with this potent neuroactive compound.
This compound is a potent and selective inhibitor of the glial glycine (B1666218) transporter GlyT1b. Due to its potent biological activity, it requires careful handling to prevent accidental exposure. This guide outlines the necessary personal protective equipment (PPE), operational procedures for handling and preparation, and compliant disposal methods.
Personal Protective Equipment (PPE) and Safety Recommendations
Given the potent nature of this compound and the absence of a specific Safety Data Sheet (SDS) with defined occupational exposure limits, a conservative approach to PPE is mandatory. The following table summarizes the recommended PPE based on general guidelines for handling potent solid chemical compounds.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile or neoprene gloves. | Prevents direct skin contact. Double-gloving provides an additional barrier in case of a breach in the outer glove. |
| Eye/Face Protection | Chemical safety goggles and a face shield. | Protects against splashes of solutions and airborne powder particles. A face shield offers broader protection for the entire face. |
| Respiratory Protection | A NIOSH-approved respirator is required when handling the powder form. A powered air-purifying respirator (PAPR) is recommended for procedures with a high risk of aerosolization. | Prevents inhalation of the potent powder. A PAPR offers a higher protection factor and is suitable for extended use. |
| Body Protection | A disposable lab coat or coveralls with long sleeves and tight-fitting cuffs. | Provides a barrier against contamination of personal clothing. Disposable garments prevent the spread of the compound outside the laboratory. |
| Foot Protection | Closed-toe shoes, preferably safety footwear. | Protects feet from spills and falling objects. |
Operational and Disposal Plans
Adherence to a strict operational workflow is crucial for minimizing exposure risk. The following step-by-step guidance details the procedures for handling, solution preparation, and disposal of this compound.
Handling and Weighing the Solid Compound
-
Preparation: Before handling the solid compound, ensure the designated containment area (e.g., a chemical fume hood or a glove box) is clean and prepared. All necessary equipment, including a calibrated analytical balance, weighing paper, and spatulas, should be inside the containment area.
-
Donning PPE: Put on all required PPE as specified in the table above before entering the designated handling area.
-
Weighing: Carefully weigh the desired amount of this compound powder inside the containment unit. Use anti-static weighing dishes to minimize powder dispersal.
-
Cleaning: After weighing, carefully clean all surfaces and equipment within the containment area using a suitable solvent (e.g., 70% ethanol) and dispose of all contaminated materials as hazardous waste.
Solution Preparation Protocol
In vivo studies have utilized this compound dissolved in saline with a small percentage of DMSO.[1] The following is a general protocol for preparing a stock solution:
-
Solvent Preparation: Prepare the required volume of sterile saline containing 0.1% Dimethyl Sulfoxide (DMSO).
-
Dissolving the Compound: In the containment unit, add the pre-weighed this compound powder to the solvent.
-
Ensuring Complete Dissolution: Gently vortex or sonicate the solution until the compound is fully dissolved.
-
Storage: Store the stock solution in a clearly labeled, sealed container at the recommended temperature of 4°C.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: All disposable PPE (gloves, lab coats), weighing papers, and any other solid materials that have come into contact with this compound should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, clearly labeled hazardous liquid waste container. Do not dispose of any liquid waste containing this compound down the drain.
-
Waste Pickup: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department.
Experimental Workflow Diagram
The following diagram illustrates the key stages of the handling and preparation workflow for this compound.
Caption: Workflow for Safe Handling and Preparation of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
